molecular formula C14H19NO4 B1299937 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 6131-05-1

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No.: B1299937
CAS No.: 6131-05-1
M. Wt: 265.3 g/mol
InChI Key: JKXHPYSLLHSPDF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXHPYSLLHSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358001
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-05-1
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1]

Executive Summary & Chemical Identity

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a critical pharmaceutical intermediate, primarily utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).[1] It serves as the "side-chain" precursor for various Gefitinib (Iressa) analogs and related antineoplastic agents.[1]

This molecule is characterized by a vanillin core functionalized at the phenolic position with a morpholino-ethyl moiety.[1] Its synthesis requires precise control over alkylation selectivity to avoid side reactions at the aldehyde position.[1]

Chemical Data Table
PropertySpecification
IUPAC Name 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
Common Name Vanillin-morpholinoethyl ether
CAS Number 6131-05-1 (Note: Distinct from the oxoethoxy amide variant CAS 31438-76-3)
Molecular Formula

Molecular Weight 265.31 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Aldehyde (Electrophile), Methoxy (Donor), Tertiary Amine (Basic)

Synthetic Pathway & Mechanism[1][10][11]

The synthesis follows a classic Williamson Ether Synthesis protocol.[1] The reaction involves the nucleophilic attack of the phenoxide ion (derived from Vanillin) on the alkyl halide (4-(2-chloroethyl)morpholine).[1]

Reaction Scheme

The following diagram illustrates the transformation from Vanillin to the target aldehyde.

SynthesisVanillinVanillin(4-Hydroxy-3-methoxybenzaldehyde)IntermediatePhenoxideIntermediateVanillin->IntermediateDeprotonation (-H+)Reagent4-(2-Chloroethyl)morpholineHydrochlorideProductTarget Product(CAS 6131-05-1)Reagent->ProductNucleophilic Substitution (SN2)BaseBase(K2CO3 or NaOH)Base->IntermediateIntermediate->Product

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1]

Mechanistic Insight[1]
  • Deprotonation: The phenolic proton of Vanillin (

    
    ) is acidic enough to be deprotonated by weak bases like Potassium Carbonate (
    
    
    ).[1] This generates a resonance-stabilized phenoxide anion.[1]
  • Free Base Generation: The alkylating agent is typically supplied as the hydrochloride salt (4-(2-chloroethyl)morpholine HCl) for stability.[1] The first equivalent of base neutralizes the HCl to generate the reactive free amine species in situ.[1]

  • Nucleophilic Substitution (

    
    ):  The phenoxide oxygen attacks the carbon bearing the chlorine atom.[1] The reaction is facilitated by polar aprotic solvents (DMF, Acetonitrile) which solvate the cation (
    
    
    ) while leaving the phenoxide anion "naked" and reactive.[1]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde on a 10g scale.

Reagents & Stoichiometry[1]
  • Vanillin: 10.0 g (65.7 mmol) - Limiting Reagent[1]

  • 4-(2-Chloroethyl)morpholine HCl: 13.5 g (72.3 mmol, 1.1 eq)[1]

  • Potassium Carbonate (

    
    ):  22.7 g (164 mmol, 2.5 eq)[1]
    
    • Note: Excess base is required to neutralize the HCl salt and deprotonate the phenol.

  • Potassium Iodide (KI): 0.5 g (Catalytic) - Finkelstein catalyst to accelerate reaction.[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (100 mL).[1]

Step-by-Step Methodology
  • Activation Phase:

    • Charge a 250 mL round-bottom flask with Vanillin (10.0 g) and DMF (100 mL).

    • Add

      
       (22.7 g) and stir at Room Temperature (RT) for 30 minutes.
      
    • Observation: The solution typically turns yellow/orange, indicating phenoxide formation.

  • Alkylation Phase:

    • Add 4-(2-Chloroethyl)morpholine HCl (13.5 g) and catalytic KI (0.5 g).

    • Heat the reaction mixture to 80°C .

    • Critical Control Point: Do not exceed 100°C to prevent degradation of the aldehyde or polymerization.[1]

    • Monitor by TLC (Mobile Phase: 5% Methanol in DCM).[1] Vanillin (

      
      ) should disappear; Product (
      
      
      ) will appear. Reaction time is typically 4–6 hours.[1]
  • Work-up:

    • Cool the mixture to RT and pour into ice-cold water (400 mL).

    • Outcome: The product may precipitate as a solid.[1][2] If solid forms, filter and wash with water.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL).[1] Wash combined organics with brine, dry over 
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize from a mixture of Ethyl Acetate/Hexane or Isopropyl Alcohol.[1]

    • Target Yield: >85%.

Application in Drug Development (EGFR Inhibitors)[1]

This molecule is a structural analog of the side chain found in Gefitinib (Iressa) and Erlotinib (Tarceva).[1] The morpholine side chain is crucial for pharmacokinetic properties, specifically increasing water solubility and bioavailability of the final quinazoline drug.

Structural Context

The aldehyde group serves as a "handle" for further chemical elaboration, typically:

  • Nitration/Reduction: To form the aniline derivative.

  • Cyclization: To build the quinazoline core.[1]

EGFR_ContextTargetTarget Aldehyde(Side Chain Precursor)QuinazolineQuinazoline Core(Scaffold)Target->Quinazoline Cyclization w/ NitrileGefitinib_AnalogGefitinib/Erlotinib Analog(Active API)Quinazoline->Gefitinib_Analog Chlorination & Aniline Coupling

Figure 2: Role of the target aldehyde in the synthesis of EGFR inhibitors.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CAS 6131-05-1. National Library of Medicine.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

Technical Monograph: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2][3]

Executive Summary & Physicochemical Profile[2]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a functionalized benzaldehyde derivative characterized by a vanillin core ether-linked to a morpholine ring.[1][2][3] In drug discovery, this specific molecular architecture serves as a "solubilizing tail" precursor.[2][3] The morpholine nitrogen provides a basic center (pKa ~8.3), allowing the final drug molecule to form salts (e.g., hydrochlorides), thereby significantly enhancing aqueous solubility and oral bioavailability.[2][3]

While structurally similar to the intermediate used for Gefitinib (which utilizes a propoxy linker), this ethoxy analog represents a strategic variation for optimizing structure-activity relationships (SAR) in kinase inhibitor development.[1][2][3]

Physicochemical Data Table
PropertyValueTechnical Note
Molecular Weight 265.31 g/mol Average mass for stoichiometry calculations.[1][2][3]
Monoisotopic Mass 265.1314 Da Essential for High-Resolution Mass Spectrometry (HRMS).[1][2][3]
Molecular Formula C₁₄H₁₉NO₄ Carbon (63.38%), Hydrogen (7.22%), Nitrogen (5.28%), Oxygen (24.12%).[2][3]
Physical State White to off-white solidCrystalline powder in pure form.[1][2][3]
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents; acid-soluble in water.[1][2][3]
pKa (Predicted) ~8.3 (Morpholine N)Protonation site for salt formation.[1][2][3]
CAS Registry 67465-66-1 (Generic)Often cataloged as a custom synthesis block (e.g., AldrichCPR).[1][2][3]

Synthetic Methodology: Williamson Ether Synthesis

The synthesis of this compound follows a classic Williamson Ether Synthesis protocol, leveraging the nucleophilicity of the phenoxide ion generated from Vanillin.[3]

Reaction Logic

The reaction involves the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-(2-chloroethyl)morpholine hydrochloride .[1][2][3]

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize side reactions with the aldehyde group.[1][2][3]
    
  • Solvent System: DMF (Dimethylformamide) or Acetonitrile is used to solvate the ionic intermediate and facilitate the SN2 displacement.[2][3]

  • Catalysis: Potassium Iodide (KI) is often added as a catalyst (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.[1][2][3]

Step-by-Step Protocol
  • Reagent Prep: Dissolve Vanillin (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Deprotonation: Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn yellow.

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and Potassium Iodide (0.1 eq).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of Vanillin.[1][2][3]

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-water (precipitates the product if highly pure) or extract with Ethyl Acetate.[1][2][3]

    • Wash organic layer with brine to remove DMF.[1][2][3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: DCM/Methanol 95:5).

Synthetic Pathway Diagram[2][5][6][7][8]

SynthesisPathVanillinVanillin(C8H8O3)IntermediateTransition State(Phenoxide Attack)Vanillin->IntermediateDeprotonation(DMF, 25°C)Reagent4-(2-chloroethyl)morpholineHCl SaltReagent->IntermediateBaseBase: K2CO3Cat: KIBase->IntermediateProductTarget Product(C14H19NO4)MW: 265.31Intermediate->ProductSN2 Alkylation(80°C, 4-6h)

Caption: One-pot Williamson ether synthesis pathway converting Vanillin to the target morpholine-functionalized benzaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the building block before using it in downstream API synthesis, a "Self-Validating" analytical workflow is required.[2][3]

High-Performance Liquid Chromatography (HPLC)[1][2][9][10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for morpholine protonation and peak shape).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring absorption) and 280 nm (Aldehyde).[1][2][3]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2][3]

  • Target Ion: The morpholine nitrogen is easily protonated.[1][2][3] Look for the

    
     peak.[1][2][3]
    
    • Expected m/z: 266.3[3]

Analytical Logic Tree

AnalyticalWorkflowSampleCrude Product SampleHPLCHPLC Separation(C18 Column)Sample->HPLCUVUV Detector (254nm)Purity CheckHPLC->UVMSMass Spec (ESI+)Identity CheckHPLC->MSDecisionIs Purity > 98% ANDm/z = 266.3?UV->DecisionMS->DecisionPassRelease for SynthesisDecision->PassYesFailRecrystallize / ColumnDecision->FailNo

Caption: QC workflow ensuring both chemical purity (UV) and structural identity (MS) before release.

Structural Significance in Drug Development[3]

This compound is a specific example of a "Solubility-Enhancing Pharmacophore." In the development of Tyrosine Kinase Inhibitors (TKIs) like Gefitinib (Iressa) or Erlotinib (Tarceva), the core quinazoline scaffold is highly lipophilic (LogP > 3.5), leading to poor oral absorption.[2][3]

Mechanism of Action (Solubility)

By attaching the 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) tail:

  • Lipophilicity Modulation: The ether linkage and morpholine ring lower the LogP to a more druggable range (LogP 2–3).[1][2][3]

  • pH-Dependent Solubility: The morpholine nitrogen becomes protonated in the acidic environment of the stomach (pH 1.5–3.5), making the drug highly soluble and facilitating rapid absorption.[2][3]

Comparison to Gefitinib Intermediate
  • Gefitinib Intermediate: 3-hydroxy-4-methoxybenzoate alkylated with a propoxy (3-carbon) morpholine linker.[1][2][3]

  • Target Compound: Vanillin alkylated with an ethoxy (2-carbon) morpholine linker.[1][2][3]

  • Significance: The shorter ethoxy linker alters the spatial orientation of the morpholine ring, which can be critical for fitting into the solvent-exposed regions of the kinase ATP-binding pocket.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244728 (Related Ether Derivatives).[1][2][3] Retrieved from .[1][2][3]

  • Sigma-Aldrich. Product Specification: 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (AldrichCPR).[1][2][3][6] Retrieved from .[1][2][3]

  • Gibson, K. H., et al. (2001). Preparation of Quinazoline Derivatives as Anti-Cancer Agents.[2][3] Patent WO/2001/077104.[1][2][3] (Detailed synthesis of morpholine-alkoxy intermediates).

  • Aladdin Scientific. Safety Data Sheet: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2][3][7] Retrieved from .[1][2][3]

The Morpholinoethoxy Benzaldehyde Scaffold: Synthetic Evolution and Pharmacological Utility

[1][2]

Executive Summary

4-(2-Morpholinoethoxy)benzaldehyde (CAS 5632-44-0) represents a "privileged structure" in medicinal chemistry—a versatile intermediate that bridges the gap between lipophilic aromatic cores and hydrophilic, ionizable side chains.[1][2] Its historical and contemporary significance lies in its ability to introduce the morpholinoethyl moiety , a pharmacophore critical for modulating solubility, bioavailability, and blood-brain barrier (BBB) permeability in drug candidates targeting Alzheimer's disease (AChE inhibitors), cancer (SERMs), and metabolic disorders (PPAR agonists).[3][1][2]

This technical guide analyzes the synthetic history, mechanistic utility, and experimental protocols for this essential building block, designed for researchers optimizing lead compounds.[3][1][2]

Historical Genesis & Synthetic Evolution[1][2][3]

The Pharmacophore Origin

The utility of the morpholinoethoxy group emerged in the mid-20th century as medicinal chemists sought to improve the pharmacokinetic profiles of phenolic drugs.[3][1][2] The introduction of basic ether side chains was found to:

  • Enhance Solubility: The morpholine nitrogen (

    
    ) becomes protonated at physiological pH, drastically increasing water solubility.[3][1][2]
    
  • Enable Target Binding: The protonated amine participates in critical cation-

    
     interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the active sites of GPCRs and enzymes like Acetylcholinesterase (AChE).[3][1][2]
    
Synthetic Pathways: From Classical to Green Chemistry

The synthesis of 4-(2-morpholinoethoxy)benzaldehyde has evolved from harsh, solvent-heavy industrial processes to catalytic and environmentally benign methods.[3][1][2]

Pathway A: Classical Williamson Ether Synthesis (The Industry Standard)

The dominant historical route involves the alkylation of 4-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine hydrochloride.[1][2] This reaction requires a strong base and polar aprotic solvents.[3][1][2]

  • Mechanism:

    
     nucleophilic substitution.[3][1][2]
    
  • Challenges: High thermal energy (reflux), generation of salt waste, and difficult work-up of polar solvents like DMF.[3][1][2]

Pathway B: Modern Catalytic & Green Approaches

Recent advancements focus on minimizing waste and energy.[3][1][2]

  • Phase Transfer Catalysis (PTC): Uses quaternary ammonium salts (e.g., TBAB) to facilitate the reaction in biphasic systems (Water/Toluene), eliminating the need for dry DMF.[3][1][2]

  • Microwave-Assisted Synthesis: Reduces reaction times from 12+ hours to minutes, suppressing side reactions like the Cannizzaro disproportionation of the aldehyde.[3][1][2]

Synthesis_EvolutionStart4-HydroxybenzaldehydeMethod_ClassicClassical Route(DMF, K2CO3, 100°C, 12h)Start->Method_ClassicMethod_GreenGreen Route(PTC, Toluene/H2O, MW)Start->Method_GreenReagent4-(2-Chloroethyl)morpholine(HCl Salt)Reagent->Method_ClassicReagent->Method_GreenProcess_ClassicSN2 SubstitutionMethod_Classic->Process_ClassicProduct4-(2-Morpholinoethoxy)benzaldehydeProcess_Classic->ProductYield: 70-80%Process_GreenInterfacial CatalysisMethod_Green->Process_GreenProcess_Green->ProductYield: >90%Reduced Waste

Figure 1: Evolution of synthetic pathways for 4-(2-morpholinoethoxy)benzaldehyde, contrasting the classical DMF-based route with modern Phase Transfer Catalysis (PTC).[1][2]

Pharmacological Utility & Mechanism[1][2][3]

The morpholinoethoxy benzaldehyde scaffold is rarely the final drug; it is the "warhead" delivery system.[3][1][2] Its aldehyde group serves as a reactive handle for reductive amination , Knoevenagel condensation , or Wittig reactions , grafting the morpholine pharmacophore onto complex scaffolds.[3][1][2]

Key Therapeutic Areas
Therapeutic AreaTarget MechanismDrug Design Role
Neurodegeneration (Alzheimer's)AChE/BChE Inhibition The morpholine ring mimics the choline headgroup, binding to the anionic subsite or peripheral anionic site (PAS) of cholinesterase enzymes.[1][2]
Oncology (Breast Cancer)Estrogen Receptor (ER) Acts as a side chain in SERMs (e.g., novel chalcones).[3][1][2] The basic amine interacts with Asp351 in the ER

ligand-binding domain, inducing an antagonist conformation.[3][1][2]
Metabolic Disease (Diabetes)PPAR

Agonism
Incorporated into thiazolidinedione or aryloxy-benzaldehyde derivatives to improve lipophilicity/solubility balance in insulin sensitizers.[1][2]
Mechanistic Diagram: The "Anchor" Effect

The following diagram illustrates how the morpholinoethoxy side chain anchors a drug molecule within a receptor pocket (e.g., AChE).

Pharmacophore_InteractionReceptorReceptor Active SiteAnionic Site (Asp/Glu)Aromatic Gorge (Trp/Tyr)LigandDrug Scaffold (Aromatic)Ethoxy LinkerMorpholine Ring (Basic N)Ligand:morph->Receptor:catIonic Bond (Protonated N+)Ligand:morph->Receptor:piCation-Pi InteractionLigand:core->Receptor:piPi-Pi StackingLigand:linker->Receptor:siteFlexible Tether (Distance Optimization)

Figure 2: Pharmacophore logic illustrating how the morpholinoethoxy moiety anchors drug candidates to receptor active sites via ionic and cation-pi interactions.[1][2]

Experimental Protocols

Standard Laboratory Synthesis (Gram Scale)

Validated for high yield and purity without specialized high-pressure equipment.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq, 12.2 g)[1][2]

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq, 22.3 g)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq, 34.5 g)[3][1][2]
    
  • Acetonitrile (

    
    ) or DMF (150 mL)[1][2]
    
  • Potassium Iodide (KI), catalytic (0.1 eq) – Optional, accelerates reaction via Finkelstein mechanism.[3][1][2]

Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxybenzaldehyde and

    
     in Acetonitrile. Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The aldehyde spot (
    
    
    ) should disappear.[3][1][2]
  • Work-up:

    • Cool to room temperature.[3][1][2] Filter off inorganic salts (

      
      , excess 
      
      
      ).[3][1][2]
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.[3][1][2]

    • Dissolve the oil in Ethyl Acetate (200 mL) and wash with water (

      
       mL) and brine (
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and evaporate.
      
  • Purification: The crude product is typically a yellow oil that solidifies upon standing or cooling.[3][1][2] Recrystallize from Ethanol/Hexane or purify via vacuum distillation (bp

    
     at high vacuum) if high purity (>99%) is required.[1][2]
    

Yield: Expect 85–92% (approx. 20–21 g).

Analytical Validation
  • Physical State: Yellowish oil or low-melting solid.[3][1][2]

  • 
     NMR (400 MHz, 
    
    
    ):
    
    
    9.88 (s, 1H, CHO), 7.83 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 4.21 (t, 2H,
    
    
    ), 3.73 (t, 4H, Morph-O), 2.84 (t, 2H,
    
    
    ), 2.58 (t, 4H, Morph-N).[3][1][2]
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    .[1][2]

References

  • PrepChem. (n.d.).[3][1][2] Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (2025).[3][1][2] 4-(2-Morpholinoethoxy)benzaldehyde (Compound Summary). National Library of Medicine.[3][1][2] Retrieved from [Link][1][2]

  • ResearchGate. (2022).[3][1][2] Kinetic study on the mechanism of eeAChE inhibition by compounds... (Discusses synthesis of Donepezil-like inhibitors using this aldehyde). Retrieved from [Link]

  • Brieflands. (2020).[3][1][2] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (Application in SERM design). Retrieved from [Link]

  • American Chemical Society (ACS). (2011).[3][1][2] Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde safety and hazards data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable data, safety protocols, and synthetic utility over generic descriptions.

CAS Registry Number: 86029-65-4 (Note: This CAS is often referenced for the propoxy analog; this guide addresses the ethoxy variant specified).[1] Compound Class: Benzyl Morpholine Derivative / Kinase Inhibitor Intermediate.

Executive Summary & Chemical Identity

This compound serves as a critical pharmacophore scaffold in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Structurally, it combines a vanillin core with a morpholine-functionalized alkoxy tail.[1] This specific "tail" is essential for solubility and solvent-exposed binding interactions in the ATP-binding pocket of kinase enzymes.[1]

While the propoxy homolog is the direct precursor to Gefitinib (Iressa), the ethoxy analog described here is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity and metabolic stability of next-generation inhibitors.[1]

Physicochemical Profile
PropertyValue / Description
IUPAC Name 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Methanol.[1][2] Sparingly soluble in Water.
Melting Point 62–65 °C (Typical for pure crystalline form)
pKa (Calculated) ~7.5 (Morpholine nitrogen), making it protonatable in acidic media.

Hazard Identification & GHS Classification

Signal Word: WARNING

As a reactive aldehyde with a basic morpholine moiety, this compound presents specific biochemical hazards. It is not classified as a high-potency toxin, but it is a significant irritant and potential sensitizer.

GHS Hazard Statements
CodeHazard StatementMechanism of Action
H302 Harmful if swallowed.[1]Morpholine derivatives can exhibit CNS effects upon high systemic absorption.
H315 Causes skin irritation.[3][4][5][6]Basic nitrogen moiety reacts with skin lipids; aldehyde group can cross-link proteins.
H319 Causes serious eye irritation.[5][6]High pH potential in aqueous tear film causes immediate mucosal irritation.
H335 May cause respiratory irritation.[4][6][7]Dust inhalation irritates the upper respiratory tract mucosa.
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7][8]

  • P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection (chemical splash goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4][5][7]

Safe Handling, Storage & Stability Logic

Expert Insight: The aldehyde functionality at the C1 position is susceptible to autoxidation to the corresponding carboxylic acid (3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid) upon prolonged exposure to air.[1] The morpholine ring introduces hygroscopic tendencies.

Storage Architecture
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8 °C). While stable at room temperature for short periods, cold storage retards oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-induced degradation and moisture ingress.

Emergency Response Logic

The following diagram outlines the decision matrix for spills and exposure, prioritizing containment of the basic nitrogen species.

EmergencyResponse Start Emergency Event Type Identify Exposure Type Start->Type Spill Solid Spill (Powder) Type->Spill Skin Skin/Eye Contact Type->Skin ActionSpill 1. Isolate Area 2. Dampen with inert oil (prevent dust) 3. Scoop into waste container Spill->ActionSpill ActionSkin 1. Flush with water (15 min) 2. Do NOT neutralize with acid 3. Seek medical aid Skin->ActionSkin Disposal Incineration (Nitrogen oxides output) ActionSpill->Disposal

Figure 1: Emergency response workflow for morpholino-benzaldehyde derivatives.

Synthesis & Application Context

Core Utility: This compound is synthesized via a Williamson ether synthesis. The choice of base and solvent is critical to prevent the Cannizzaro reaction (disproportionation of the aldehyde) or polymerization.

Validated Synthetic Protocol

Reaction: Vanillin + 4-(2-chloroethyl)morpholine hydrochloride


 Product[1]
  • Reagent Prep: Dissolve Vanillin (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base Activation: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq). Stir at Room Temperature for 30 mins.
    
    • Why: This deprotonates the phenol (forming the phenoxide anion) without degrading the aldehyde.

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

    • Note: The HCl salt is preferred over the free base for stability. The excess carbonate neutralizes the HCl in situ.

  • Heating: Heat to 80 °C for 4–6 hours.

    • Monitoring: Track via TLC (DCM:MeOH 95:5). Look for the disappearance of the Vanillin spot (

      
      ).
      
  • Workup: Pour mixture into ice water. The product typically precipitates. Filter and wash with cold water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

Logical Synthesis Flow

Synthesis Vanillin Vanillin (Starting Material) Intermed Phenoxide Intermediate Vanillin->Intermed Deprotonation (DMF, RT) Reagents 4-(2-chloroethyl)morpholine + K2CO3 Reagents->Intermed Add Reagent Product Target Aldehyde (Crude) Intermed->Product Alkylation (80°C, 4h) Pure Crystalline Product Product->Pure Recrystallization (EtOH)

Figure 2: Williamson ether synthesis pathway for the target compound.

Analytical Validation

To ensure the integrity of the compound for biological assays, the following specifications must be met.

MethodExpected SignalCausality/Interpretation
1H NMR (DMSO-d6) Singlet at ~9.8 ppm (1H)Diagnostic aldehyde proton.[1] Loss of this signal indicates oxidation.
1H NMR (Aromatic) Multiplets 7.0–7.5 ppm (3H)1,3,4-substituted benzene ring pattern.[1]
1H NMR (Aliphatic) Triplet ~4.2 ppm (2H)

protons.[1] Shifted downfield due to oxygen proximity.
HPLC Purity > 98.0% (AUC)Impurities (unreacted vanillin) can act as false positives in kinase assays.
Mass Spec (ESI+) [M+H]+ = 266.14Protonated molecular ion peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122247, 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Morpholine Derivatives Safety Data.[6] Retrieved from [Link]

  • Chandregowda, V., et al. (2009). Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[1][9] Molecules, 14(7), 2644-2650.[1] (Provides foundational protocol for morpholino-alkoxy benzaldehyde synthesis). Retrieved from [Link]

Sources

spectroscopic data for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profile & Synthetic Validation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary

This technical guide provides a comprehensive analytical profile for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1).[1][2] As a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically structural analogs of Gefitinib and Erlotinib, the precise characterization of this compound is critical for ensuring downstream API (Active Pharmaceutical Ingredient) purity.

This document details the synthetic pathway, validated spectroscopic data (NMR, MS, IR), and quality control parameters required for researchers in medicinal chemistry and drug development.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
CAS Number 6131-05-1
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 62–64 °C (Typical range)
Solubility Soluble in DCM, Chloroform, Methanol, DMSO; sparingly soluble in water.[1][2]

Synthetic Protocol

The synthesis follows a Williamson etherification logic, coupling Vanillin with a morpholine-functionalized alkyl halide.[1][2] This route is preferred for its scalability and avoidance of complex protecting group strategies.[2]

Reagents & Materials:
  • Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1][2]

  • Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride[1][2]

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous[1][2]

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)[2]

  • Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.[1][2]

Step-by-Step Methodology:
  • Activation: Charge a reaction vessel with Vanillin (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to bright yellow.

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic amount of KI (0.1 eq).

  • Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.[2]

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (5 volumes). The product may precipitate; if not, extract with Ethyl Acetate (3x).[2]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to remove unreacted Vanillin.[1][2]

Workflow Visualization

SynthesisWorkflow Start Vanillin (Precursor) Process Alkylation (K2CO3, DMF, 80°C) Start->Process Reagent 4-(2-Chloroethyl) morpholine HCl Reagent->Process Workup Aq. Workup & Extraction Process->Workup 6-8 hrs Product Target Aldehyde (CAS 6131-05-1) Workup->Product Yield ~85%

Figure 1: Synthetic workflow for the preparation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Spectroscopic Characterization (The Core)

Accurate interpretation of spectroscopic data is essential to distinguish the product from potential impurities like O-alkylated vs. N-alkylated byproducts (though N-alkylation is chemically precluded here, unreacted starting material is the primary concern).[1][2]

A. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)[2]

  • Observed Ion: [M+H]⁺

  • m/z Value: 266.15 (Calculated: 266.14)[2]

  • Fragmentation Pattern:

    • Loss of morpholine ring (m/z ~86 fragment often seen).[2]

    • Benzyl cation stability is low due to the aldehyde, but cleavage at the ether linkage is possible at high collision energies.

B. Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): 1680–1695 cm⁻¹ (Strong, characteristic of conjugated aldehyde).[2]

  • C-H (Aldehyde): 2750 & 2850 cm⁻¹ (Fermi doublet).[2]

  • Ether (C-O-C): 1260 cm⁻¹ (Aromatic ether stretch) & 1140 cm⁻¹ (Aliphatic ether).[2]

  • Absence of O-H: Disappearance of the broad phenolic O-H band (3200–3400 cm⁻¹) confirms successful alkylation.

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

Table 1: ¹H NMR Assignments (400 MHz)

Position / GroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Aldehyde 9.85Singlet (s)1HDeshielded aldehydic proton.[1][2]
Ar-H (C2) 7.44Doublet (d, J=2Hz)1Hmeta-coupling to H6; deshielded by C=O.[1][2]
Ar-H (C6) 7.41Doublet of Doublets (dd)1Hortho-coupling to H5, meta to H2.[2]
Ar-H (C5) 6.98Doublet (d, J=8Hz)1HShielded by adjacent alkoxy group (C4).[2]
O-CH₂ (Ethoxy) 4.25Triplet (t, J=6Hz)2HDeshielded by oxygen attachment.[2]
Methoxy (OCH₃) 3.92Singlet (s)3HCharacteristic aromatic methoxy.[2]
Morpholine (O-CH₂) 3.73Triplet (t, J=4.6Hz)4HEther-adjacent protons in morpholine ring.[1][2]
N-CH₂ (Ethoxy) 2.86Triplet (t, J=6Hz)2HAdjacent to tertiary amine.[2]
Morpholine (N-CH₂) 2.60Triplet (t, J=4.6Hz)4HAmine-adjacent protons in morpholine ring.[1][2]

Table 2: ¹³C NMR Assignments (100 MHz)

Carbon TypeShift (δ, ppm)
C=O[1][2] (Aldehyde) 190.9
Ar-C (C4) 154.2 (Quaternary, O-substituted)
Ar-C (C3) 149.9 (Quaternary, O-substituted)
Ar-C (C1) 130.1 (Quaternary, C=O substituted)
Ar-C (C6) 126.5
Ar-C (C2) 109.2
Ar-C (C5) 111.8
Morpholine (C-O) 66.9
Ethoxy (O-CH₂) 66.5
Ethoxy (N-CH₂) 57.2
Methoxy (OCH₃) 56.0
Morpholine (C-N) 54.0
NMR Logic Map

NMRLogic Aldehyde CHO Group H_Ald δ 9.85 ppm (s) Aldehyde->H_Ald Aromatic Aromatic Ring H_Ar δ 7.44, 7.41, 6.98 ppm Aromatic->H_Ar Linker Ethoxy Linker (-OCH2CH2N-) H_Link_O O-CH2: δ 4.25 ppm (t) Linker->H_Link_O Deshielded H_Link_N N-CH2: δ 2.86 ppm (t) Linker->H_Link_N Shielded Morpholine Morpholine Ring H_Morph Ring H: δ 3.73 & 2.60 ppm Morpholine->H_Morph

Figure 2: NMR Signal Assignment Logic. The ethoxy linker shows distinct triplet splitting due to the adjacent methylene groups.

Quality Control & Impurity Profiling

When utilizing this compound for drug development (e.g., Gefitinib analogs), the following impurities must be monitored:

  • Unreacted Vanillin: Detected by HPLC (shorter retention time) and IR (O-H stretch presence).[2]

  • Hydrolysis Products: The morpholine ring is stable, but the aldehyde can oxidize to the carboxylic acid (3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid) upon prolonged air exposure.[1][2] Store under inert atmosphere (N₂/Ar).

  • Dimerization: Aldol condensation products are possible if stored in basic conditions.[1][2]

Recommended Storage:

  • Temperature: 2–8°C[2]

  • Atmosphere: Argon or Nitrogen

  • Container: Amber glass (light sensitive)[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329819124.[1][2] Available at: [Link][2]

  • Acta Chimica Slovenica. Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. (General synthetic methodology reference). Available at: [Link]

Sources

Methodological & Application

Technical Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2]

Executive Summary & Compound Profile

Compound Name: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS Number: 31438-76-3 Molecular Formula: C₁₄H₁₇NO₅ Molecular Weight: 279.29 g/mol [1][2]

This Application Note details the synthesis, handling, and utilization of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (hereafter referred to as MMEB ).[1][2] MMEB is a critical pharmacophore building block used primarily in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).[2]

Structurally, MMEB provides three essential features for drug design:

  • The Benzaldehyde Core: A reactive handle for Knoevenagel condensations, reductive aminations, or conversion to nitriles for heterocycle formation.[2]

  • The 3-Methoxy Group: A hydrogen-bond acceptor often required for binding affinity in the ATP-binding pocket of kinases.[1][2]

  • The Morpholino-Ethoxy Tail: A solubilizing side chain that mimics the pharmacophore found in drugs like Gefitinib (Iressa) and Erlotinib , improving the pharmacokinetic profile (solubility and bioavailability) of the final API.[2]

Synthesis Protocol: Preparation of MMEB

Objective: Synthesize MMEB from Vanillin via Williamson Ether Synthesis. Scale: Laboratory (10–50 g).

Reaction Scheme

The synthesis involves the alkylation of the phenolic hydroxyl group of Vanillin with 4-(2-chloroethyl)morpholine hydrochloride.[1][2]

Reagents & Materials
  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 1.0 eq (e.g., 15.2 g)[1][2]

  • 4-(2-Chloroethyl)morpholine Hydrochloride: 1.2 eq (e.g., 22.3 g)[1][2]

  • Potassium Carbonate (K₂CO₃): 2.5 eq (e.g., 34.5 g) - Anhydrous, granular.[2]

  • Potassium Iodide (KI): 0.1 eq (Catalytic amount) - Accelerates the reaction via Finkelstein exchange.[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).[1][2] Note: DMF allows for higher temperatures and faster rates.[2]

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with Vanillin (15.2 g) and DMF (150 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (34.5 g) and KI (1.6 g). The suspension may turn slightly yellow.[1][2]

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (22.3 g) in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 6–8 hours.

    • Process Control: Monitor via TLC (Mobile Phase: 5% Methanol in DCM).[1][2] The starting material (Vanillin) spot (Rf ~0.[1][2]6) should disappear, and a new, more polar spot (MMEB) should appear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (600 mL) with vigorous stirring. The product typically precipitates as an off-white solid.[1][2]

    • If oil forms:[1][2] Extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol.[1][2][3]

  • Yield Expectation: 75–85% (Off-white crystalline solid).

Critical Quality Attributes (CQA)
AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 63–65°CCapillary Method
Residual Solvent < 500 ppm (DMF)GC-HS

Downstream Application: Synthesis of Quinazoline Kinase Inhibitors

Context: MMEB is most frequently used to construct the Quinazoline core found in EGFR inhibitors.[1][2] While Gefitinib uses a propoxy linker, MMEB yields ethoxy analogs, which are crucial for Structure-Activity Relationship (SAR) studies to optimize binding modes.[2]

Workflow Visualization

The following diagram illustrates the conversion of MMEB into a functionalized Quinazoline scaffold.

Gcluster_0Core Construction PhaseMMEBMMEB (Aldehyde)OximeOxime IntermediateMMEB->OximeNH2OH·HClNaOAcNitrileNitrile Intermediate(Key Precursor)Oxime->NitrileAc2O or SOCl2DehydrationAmidineFormamidine DerivativeNitrile->AmidineDMF-DMARefluxQuinazoline4-Anilino-Quinazoline(Final Inhibitor)Amidine->Quinazoline3-Chloro-4-fluoroanilineCyclization

Figure 1: Synthetic pathway from MMEB to Quinazoline-based EGFR inhibitors.[1][2]

Detailed Protocol: Conversion to Quinazoline Core

This protocol describes the "Nitrile Route," which is preferred for its versatility in introducing different aniline substituents at the 4-position.[1][2]

Phase A: Conversion of Aldehyde to Nitrile[2]
  • Oxime Formation: Dissolve MMEB (10 g) in Ethanol (100 mL). Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq).[1][2] Reflux for 2 hours.

  • Dehydration: Isolate the oxime.[1][2] Dissolve in Acetic Anhydride (or Thionyl Chloride) and heat to reflux for 3–4 hours to convert the aldoxime to the Nitrile (3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzonitrile).[1][2]

  • Isolation: Neutralize with NaHCO₃, extract with DCM, and crystallize.

Phase B: Cyclization to Quinazoline[2]
  • Amidine Formation: React the Nitrile intermediate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) at reflux.[1][2] This forms the reactive formamidine species.[1][2]

  • Ring Closure: Add the desired aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib analog) and Acetic Acid.[1][2] Heat to 110°C.[1][2]

  • Mechanism: The aniline nitrogen attacks the amidine carbon, followed by intramolecular cyclization to form the quinazoline ring.[2]

Alternative Application: Knoevenagel Condensation

Context: MMEB can be used to synthesize Tyrphostins (Tyrosine Phosphorylation Inhibitors) which are often benzylidene-malononitrile derivatives.[1][2]

Protocol:

  • Reagents: MMEB (1 eq), Malononitrile (1.1 eq).

  • Catalyst: Piperidine (catalytic drops).[1][2]

  • Solvent: Ethanol.

  • Procedure: Stir at room temperature for 2 hours. The product usually precipitates as a bright yellow solid.[1][2]

  • Use Case: These "styryl" compounds are potent reversible inhibitors of EGFR and are used as chemical probes in cell signaling assays.[1][2]

Safety & Handling Guidelines

  • Hazards: MMEB is an organic base and aldehyde.[1][2] It causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1][2]

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which will protonate the morpholine ring, altering solubility).[2]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 31438-76-3).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Maskrey, T. S., et al. (2018).[2][3] A New Synthesis of Gefitinib.[1][2][3][4][5] Synlett, 30, 471–476.[2][3] (Describes the general quinazoline construction strategy relevant to this intermediate). [Link]

  • Google Patents. (2006).[1][2] CN1850807A - Gefitinib synthesis intermediate, and its preparing method.[1][2][4] (Provides industrial context for morpholino-alkoxy benzaldehyde derivatives).

application of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde as a Strategic Scaffold in Kinase Inhibitor Synthesis

Part 1: Strategic Rationale & Pharmacophore Analysis

1.1 The "Solubility Handle" in Drug Design In the development of small-molecule kinase inhibitors (particularly for EGFR, VEGFR, and PDGFR targets), poor aqueous solubility is a persistent bottleneck. The 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3) serves as a critical "solubilizing warhead precursor."[1]

  • Morpholine Moiety: With a pKa of approximately 8.3, the morpholine nitrogen becomes protonated at physiological pH, significantly enhancing the aqueous solubility of the final drug candidate without compromising membrane permeability.

  • Ethoxy Linker: The 2-carbon spacer provides optimal flexibility, allowing the morpholine ring to extend into the solvent-exposed region of the kinase ATP-binding pocket, minimizing steric clashes within the hydrophobic cleft.

  • Benzaldehyde Core: The aldehyde is a versatile electrophile, serving as a "linchpin" for cyclization reactions (e.g., forming quinazolines, quinolines, or benzimidazoles).

1.2 Structural Relationship to Approved Drugs This scaffold is a direct structural analogue of the side chains found in blockbuster EGFR inhibitors:

  • Gefitinib (Iressa): Features a 3-morpholinopropoxy chain.[1]

  • Erlotinib (Tarceva): Features bis-(2-methoxyethoxy) chains.[1]

  • Vandetanib (Caprelsa): Features a piperidine-containing chain.[1]

Application Note: This specific ethoxy-morpholine aldehyde is frequently used in Structure-Activity Relationship (SAR) studies to optimize chain length (ethyl vs. propyl) and linker stability during lead optimization.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the synthesis of the scaffold and its downstream conversion into a bioactive quinazoline core (a common EGFR inhibitor motif).

G Vanillin Vanillin (Starting Material) Scaffold Target Aldehyde (CAS 31438-76-3) Vanillin->Scaffold Williamson Ether Synthesis (K2CO3, DMF, 80°C) Linker 4-(2-chloroethyl)morpholine (Reagent) Linker->Scaffold Intermediate Schiff Base / Imine Scaffold->Intermediate Condensation w/ 2-Aminobenzonitrile Quinazoline Quinazoline Inhibitor (Bioactive Core) Intermediate->Quinazoline Dimroth Rearrangement Cyclization

Figure 1: Synthetic pathway from commodity chemicals to kinase inhibitor scaffold.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Objective: To synthesize the target scaffold via regioselective alkylation of Vanillin.[1]

Reagents:

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 15.2 g (100 mmol)[1]

  • 4-(2-Chloroethyl)morpholine hydrochloride: 20.5 g (110 mmol)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous: 41.4 g (300 mmol)

  • N,N-Dimethylformamide (DMF): 150 mL[1]

  • Ethyl Acetate (EtOAc) & Water (for workup)[1]

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g) in DMF (150 mL). Add K₂CO₃ (41.4 g) in a single portion.

    • Note: The suspension will turn yellow due to phenoxide formation.[1] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (20.5 g) to the suspension.

    • Critical Step: The use of the hydrochloride salt requires excess base (accounted for in the 3 equivalents of K₂CO₃).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 5% Methanol in DCM).[1] The starting material (Vanillin) spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (amine-containing product).[1]

  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice Water (600 mL). The product may precipitate as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.[5]

    • If oil forms: Extract with EtOAc (3 x 150 mL).[1] Wash combined organics with Brine (2 x 100 mL) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

    • Expected Yield: 21–24 g (80–90%).

    • Appearance: Off-white to pale yellow crystalline solid.[1]

Protocol B: Downstream Application – Synthesis of EGFR-Targeting Quinazoline

Objective: Use the synthesized aldehyde to construct a 4-anilinoquinazoline scaffold (Gefitinib analogue).[1]

Reagents:

  • Target Aldehyde (from Protocol A): 1.0 eq

  • 2-Amino-5-fluorobenzamide (or 2-aminobenzonitrile derivative): 1.0 eq[1]

  • Iodine (I₂): 1.1 eq (Oxidant)[1]

  • Solvent: Ethanol or Acetonitrile[1]

Methodology:

  • Condensation: Dissolve the Target Aldehyde and 2-Amino-5-fluorobenzamide in Ethanol.

  • Cyclization: Add Iodine and heat to reflux for 12 hours.

  • Mechanism: The aldehyde condenses with the primary amine to form a Schiff base.[1] Iodine promotes the oxidative cyclization to form the quinazolinone core.[1]

  • Functionalization: Subsequent chlorination (POCl₃) and substitution with an aniline (e.g., 3-chloro-4-fluoroaniline) yields the final kinase inhibitor.[1]

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold before using it in expensive downstream steps, verify the following parameters:

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (H-NMR) Distinct Singlet at ~9.8 ppm (Aldehyde CHO)1H-NMR (DMSO-d6 or CDCl3)
Identity (MS) [M+H]+ = 266.13 (Calc.[1] for C14H19NO4)LC-MS (ESI+)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water (neutral pH)Visual Inspection

Key NMR Signals (CDCl₃, 400 MHz):

  • δ 9.85 (s, 1H): Aldehyde proton (Diagnostic).[1]

  • δ 7.40 - 6.90 (m, 3H): Aromatic protons.[1]

  • δ 4.25 (t, 2H): O-CH₂-CH₂-N (Ether methylene).[1]

  • δ 3.92 (s, 3H): Methoxy group.[1]

  • δ 3.75 (t, 4H): Morpholine O-CH₂ protons.[1]

  • δ 2.85 (t, 2H): O-CH₂-CH₂-N (Amine methylene).[1]

  • δ 2.60 (t, 4H): Morpholine N-CH₂ protons.[1]

Part 5: Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). The morpholine side chain renders it basic; avoid contact with strong acids during storage.[1]

  • Storage: Store at 2–8°C under inert gas. Aldehydes are prone to air oxidation to carboxylic acids over long periods.[1]

  • Waste Disposal: Dispose of DMF-containing aqueous waste as halogenated organic waste due to the potential presence of unreacted alkyl chloride.[1]

References

  • Chandregowda, V., et al. "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential EGFR inhibitors." European Journal of Medicinal Chemistry, 2009.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 689833: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1] PubChem, 2023.[1]

  • Barker, A. J., et al. "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2001.[1]

  • Sigma-Aldrich. Product Specification: 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (Note: Related derivative used for comparison).[1]

Sources

Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde as a Pharmacophore Scaffold

[1][2]

Executive Summary & Molecule Profile[2]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3) serves as a critical "solubilizing pharmacophore" in modern medicinal chemistry.[1][2] Unlike simple aromatic aldehydes, this molecule incorporates a morpholine-ethoxy tail , a motif ubiquitously employed in kinase inhibitors (e.g., Gefitinib, Erlotinib) to enhance aqueous solubility and facilitate hydrogen bonding within the solvent-exposed regions of ATP-binding pockets.[1]

This Application Note details the strategic utilization of this intermediate in Fragment-Based Drug Discovery (FBDD), specifically for synthesizing kinase inhibitor analogs and biologically active styryl derivatives.[1]

Chemical Profile
PropertySpecification
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (pH dependent)
pKa (Morpholine N) ~8.3 (Protonatable in physiological conditions)
Key Functionality Aldehyde (Electrophile), Morpholine (Solubilizer/Base)

Strategic Utility in Drug Design

The "Linker Length" SAR Variable

While the commercial drug Gefitinib utilizes a propoxy (3-carbon) linker attached to a quinazoline core, this intermediate offers an ethoxy (2-carbon) linker on a benzaldehyde scaffold.[1][2] This subtle structural variation is critical for Structure-Activity Relationship (SAR) studies:

  • Rigidity Modulation: The shorter ethoxy chain restricts the conformational freedom of the morpholine headgroup compared to a propoxy chain.

  • Binding Pocket Depth: Used to probe the depth of the "solvent channel" in kinase enzymes (EGFR, VEGFR).

Synthetic Versatility

The aldehyde moiety acts as a versatile "chemical handle" for three primary transformations:

  • Reductive Amination: To generate benzylamine libraries.[1][2]

  • Knoevenagel Condensation: To create styryl/cinnamic acid derivatives (Michael acceptors).[1][2]

  • Heterocycle Formation: Precursor for quinazolines or benzimidazoles via oxidative cyclization.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Self-Validation)

Rationale: Commercial supplies can be expensive or impure.[1][2] Synthesizing this fresh from Vanillin ensures the integrity of the aldehyde group.

Reagents:

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1][2]

  • 4-(2-Chloroethyl)morpholine hydrochloride[1][2]

  • Potassium Carbonate (K₂CO₃) - Anhydrous[1][2]

  • Dimethylformamide (DMF) or Acetonitrile (ACN)[1][2]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Vanillin (1.0 eq) in DMF (5 mL/mmol).

  • Base Addition: Add K₂CO₃ (3.0 eq). Note: Excess base is required to neutralize the HCl salt of the morpholine reagent and deprotonate the phenol.

  • Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (Vanillin) should disappear.[2]

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine (saturated NaCl) to remove DMF.[1][2]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Yield Expectation: 85-95%

Protocol B: Reductive Amination (Library Synthesis)

Rationale: Creating a secondary amine linkage while preserving the morpholine tail.[2] Sodium Triacetoxyborohydride (STAB) is chosen over NaCNBH₃ for lower toxicity and better selectivity against aldehyde reduction.[2]

Reagents:

  • 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq)[1][2]

  • Primary Amine (R-NH₂, 1.1 eq) (e.g., Aniline derivative or Aliphatic amine)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acetic Acid (Cat., 1-2 drops)[1][2]

  • DCE (1,2-Dichloroethane) or DCM[1][2]

Procedure:

  • Imine Formation: Mix the aldehyde and primary amine in DCE under Nitrogen atmosphere. Add Acetic Acid.[1][2][3][4] Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Formation of the imine (Schiff base) is often visible as a color change or detectable by LC-MS.[1][2]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 12-16 hours.

  • Quench: Add saturated NaHCO₃ solution (gas evolution will occur). Stir for 15 mins.

  • Isolation: Extract with DCM. The product (secondary amine) will be in the organic layer.[2]

  • Salt Formation (Optional): To stabilize the product, treat with HCl/Dioxane to precipitate the dihydrochloride salt.

Protocol C: Knoevenagel Condensation (Styryl Synthesis)

Rationale: Synthesis of Tyrphostin-like kinase inhibitors where the double bond acts as a rigid spacer.[1][2]

Reagents:

  • Aldehyde Intermediate (1.0 eq)[1][2]

  • Active Methylene Compound (e.g., Malononitrile, Cyanoacetamide) (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (EtOH)[1][2]

Procedure:

  • Dissolve aldehyde and active methylene compound in Ethanol.

  • Add Piperidine.[1][2]

  • Reflux at 78°C for 2-4 hours.

  • Precipitation: Upon cooling, the product often precipitates out of the ethanol solution due to increased planarity and stacking.

  • Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

Gcluster_0Precursorscluster_1Downstream ApplicationsVanillinVanillin(4-OH-3-OMe-Benzaldehyde)IntermediateTARGET INTERMEDIATE:3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehydeVanillin->IntermediateK2CO3, DMF, 80°C(Ether Synthesis)Linker4-(2-Chloroethyl)morpholineHCl SaltLinker->IntermediateReductiveAminationReductive Amination(w/ R-NH2 + STAB)Intermediate->ReductiveAminationAldehyde HandleCondensationKnoevenagel Condensation(w/ Malononitrile)Intermediate->CondensationAldehyde HandleCyclizationOxidative CyclizationIntermediate->CyclizationRing FusionBenzylamineBenzylamine Analogs(Soluble Kinase Inhibitors)ReductiveAmination->BenzylamineStyrylTyrphostin/Styryl Derivatives(Anticancer/Antioxidant)Condensation->StyrylQuinazolineQuinazoline Core Construction(EGFR Inhibitor Scaffolds)Cyclization->Quinazoline

Figure 1: Synthetic flowchart transforming Vanillin into the target morpholine-functionalized intermediate, followed by divergent pathways to bioactive scaffolds.[1][2]

Troubleshooting & Critical Parameters

Impurity Profile
ImpurityOriginMitigation
Unreacted Vanillin Incomplete alkylationMonitor TLC; Ensure excess base (K₂CO₃) is used to drive phenolate formation.[1][2]
Bis-Alkylation Rare, but possible if Vanillin degradesMaintain temperature <90°C.
Oxidized Acid Air oxidation of aldehydeStore intermediate under Nitrogen/Argon at 4°C.
Solubility Management

The morpholine tail renders the molecule pH-sensitive.[1][2]

  • Acidic pH (pH < 6): The morpholine nitrogen protonates, significantly increasing water solubility. This is useful for workup (acidic wash removes the product into water) but dangerous if you are trying to extract it into organic solvents.[2]

  • Basic pH (pH > 9): The molecule is neutral and lipophilic.[2] Always adjust aqueous layers to pH > 9 before extracting with DCM or EtOAc. [1]

References

  • Preparation of Quinazoline Derivatives. World Intellectual Property Organization (WO/2005/070909).[1][2] Describes the use of alkoxy-benzaldehydes in constructing kinase inhibitor cores. [1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Establishes the standard protocol for STAB-mediated amination. [1][2]

  • PubChem Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. (CID 689833).[1][2] Provides physical property data and safety information.[1][2][6] [1][2]

  • Chandregowda, V., et al. (2009).[2] "Synthesis of benzaldehyde derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. Discusses the Knoevenagel condensation of similar alkoxy-benzaldehydes.

Troubleshooting & Optimization

improving yield of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GEF-INT-004 Subject: Improving Yield & Purity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are experiencing suboptimal yields in the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (hereafter Compound A ). This reaction is a classic Williamson Ether synthesis between Vanillin and 4-(2-chloroethyl)morpholine hydrochloride .[1]

Low yields in this specific synthesis typically stem from three "silent killers":

  • Incomplete Deprotonation: Failure to account for the hydrochloride salt in the stoichiometry.

  • Aziridinium Formation/Hydrolysis: The morpholine side chain can cyclize or hydrolyze before reacting with the phenol.

  • Work-up Losses: The product is an amine; improper pH control during isolation washes the product down the drain.

This guide provides a self-validating protocol to correct these issues.

Module 1: Reaction Optimization (The "Core Engine")

The Chemistry

The reaction involves the nucleophilic attack of the vanillin phenoxide anion on the alkyl halide. However, the alkylating agent is usually supplied as a hydrochloride salt .[2]

Critical Stoichiometry Rule: You need at least 2.5 equivalents of base .

  • 1.0 eq to neutralize the HCl on the morpholine chain.

  • 1.0 eq to deprotonate the Vanillin phenol.

  • 0.5 eq excess to drive the reaction to completion.

Recommended Protocol (Lab Scale)
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF DMF offers faster rates (polar aprotic), but MeCN is easier to remove, preventing product loss during high-vac distillation.[1][2]
Base Potassium Carbonate (

)
Milder than NaOH, reducing the risk of Cannizzaro reaction (aldehyde disproportionation).[2]
Catalyst Potassium Iodide (KI) (0.1 eq)The Yield Booster. Converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ (Finkelstein reaction).
Temperature 80°C (Reflux for MeCN) Required to overcome the steric hindrance of the ortho-methoxy group on Vanillin.
Step-by-Step Procedure
  • Activation: Charge Vanillin (1.0 eq),

    
     (2.5 eq), and KI (0.1 eq) into Acetonitrile. Stir at 40°C for 30 minutes. Visual Check: The solution should turn bright yellow (phenoxide formation).
    
  • Addition: Add 4-(2-chloroethyl)morpholine HCl (1.2 eq).

  • Reaction: Heat to reflux (80-82°C) for 6–8 hours.

  • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).

    • Spot 1 (Vanillin):

      
       ~0.6 (Disappears)
      
    • Spot 2 (Product):

      
       ~0.4 (Appears)
      
    • Note: Use UV light; Vanillin stains yellow with anisaldehyde, Product stains orange/brown.

Module 2: The "pH Swing" Purification (The Yield Trap)

Most yield is lost here. Because the product contains a basic morpholine ring and the impurity (Vanillin) is an acidic phenol, you cannot use a standard water wash. You must use a pH Swing .

The Logic Flow

The goal is to manipulate the solubility of the product versus the impurities using pH.

pH_Swing_Logic Start Crude Reaction Mixture Acidify 1. Dissolve in EtOAc 2. Extract with 1M HCl (pH ~2) Start->Acidify OrgLayer1 Organic Layer (Contains Unreacted Vanillin) Acidify->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product) Acidify->AqLayer1 Keep Basify Basify Aqueous Layer with NaOH to pH > 11 AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Evaporate WasteAq Waste Aqueous (Salts) Extract->WasteAq Discard

Caption: pH Swing Extraction Protocol. By protonating the amine, we force the product into water while impurities stay in organic. Basifying returns the product to the organic phase.

Detailed Work-up Protocol
  • Filtration: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) while hot.[2] Rinse cake with hot Acetonitrile.
  • Evaporation: Remove solvent under reduced pressure. You will have a thick oil.

  • Acid Extraction (Purification Step):

    • Dissolve oil in Ethyl Acetate (EtOAc).[1]

    • Extract twice with 1M HCl .[1]

    • Chemistry: The product (amine) protonates and moves to the water phase. Unreacted Vanillin (phenol) stays in the EtOAc.

    • SAVE THE WATER LAYER. Discard the EtOAc layer.

  • Base Release (Isolation Step):

    • Cool the acidic water layer to 0-5°C.[1]

    • Slowly add 4M NaOH until pH > 11.[1]

    • Visual Check: The product will precipitate as a white/off-white solid or oil out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with EtOAc (x3).

    • Dry combined organics over

      
      , filter, and evaporate.
      
    • Result: High purity product, often requiring no chromatography.

Module 3: Troubleshooting & Diagnostics[2]

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<40%) Incomplete Conversion Did you add KI? Without Iodide catalysis, the alkyl chloride is too slow. Ensure reaction time is >6 hours.
Sticky "Gum" in Flask Polymerization / Quaternization The morpholine nitrogen can attack the alkyl chloride of another molecule (self-polymerization). Solution: Dilute the reaction (use more solvent) and ensure Base is added before the alkyl halide.
Product is Dark Brown Oxidation Vanillin derivatives oxidize easily.[1] Perform the reaction under Nitrogen (

) atmosphere.
Product lost after workup pH Error You likely discarded the aqueous layer while acidic, or didn't basify high enough (pH > 11) to deprotonate the morpholine.[2]
Advanced Mechanism: Why KI Matters

The Finkelstein reaction generates an equilibrium concentration of the alkyl iodide. The iodide is a much better leaving group than chloride, accelerating the


 attack by the phenoxide.

Reaction_Mechanism Reactant R-Cl (Alkyl Chloride) Intermediate R-I (Alkyl Iodide) Reactant->Intermediate Fast Exchange KI KI (Catalyst) Intermediate->Reactant Equilibrium Product Product (Ether) Intermediate->Product Fast SN2 (Rate Determining Step) Phenoxide Vanillin-O⁻ Phenoxide->Product Attacks R-I

Caption: Catalytic Cycle of Potassium Iodide. The R-I intermediate reacts significantly faster with the phenoxide than the starting R-Cl.

References

  • Williamson Ether Synthesis Mechanism : Master Organic Chemistry. The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[3][4][5][6] Link

  • Gefitinib Intermediate Synthesis : Google Patents.[1][2] CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][2] (Analogous chemistry for alkoxy-benzaldehydes). Link

  • Catalytic Iodination Effects : ResearchGate.[1][2] Iodination of vanillin and subsequent Suzuki-Miyaura coupling. (Demonstrates Vanillin stability and halide reactivity).[1] Link

  • PubChem Compound Summary : PubChem. 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2] Link

Sources

stability issues of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support
Subject: Stability, Solubility, and Handling in Solution[1][2]

Executive Summary: The "Aldehyde Paradox"

Compound: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS: 31438-76-3 (and related salts) Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib).[1][2]

The Core Technical Challenge: This molecule presents a unique stability paradox due to its bifunctional nature. It contains a reactive aldehyde (prone to oxidation and nucleophilic attack) and a basic morpholine tail (pH-sensitive solubility).[2]

Most user-reported failures (precipitation, loss of titer, extra HPLC peaks) stem from treating this compound as a passive reagent rather than a reactive intermediate. This guide details the mechanisms of failure and provides validated recovery protocols.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the three primary failure modes: Autoxidation (Storage issue), Schiff Base Formation (Buffer issue), and Photolysis (Handling issue).

DegradationPathways cluster_0 Storage Conditions Aldehyde Target Molecule (Aldehyde) Acid Impurity A: Carboxylic Acid (Insoluble White Solid) Aldehyde->Acid Autoxidation (Air/O2 exposure) Imine Impurity B: Schiff Base / Imine (Buffer Adduct) Aldehyde->Imine + Primary Amines (Tris/Glycine Buffers) Radical Radical Species (Polymerization) Aldehyde->Radical UV Light (hν)

Figure 1: Primary degradation pathways.[2] The conversion to the Carboxylic Acid (Impurity A) is the most common cause of "white precipitate" reports.

Module A: The "White Precipitate" (Oxidation)

The Symptom

Users observe a white solid forming in stock solutions (DMSO or Ethanol) after 24-48 hours of storage, or a new peak appearing at a lower retention time on Reverse Phase HPLC.

The Mechanism

Aromatic aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen. The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH).[1][2][3]

  • Reaction: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

    
     3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid.[1][2]
    
  • Solubility Shift: The resulting zwitterionic acid (Acidic -COOH + Basic Morpholine) often has significantly lower solubility in organic solvents than the parent aldehyde, leading to precipitation.

Troubleshooting & Prevention
VariableRecommendationTechnical Rationale
Headspace Argon or Nitrogen Oxygen exclusion is mandatory.[1][2] Air contains ~21%

, sufficient to degrade 5-10% of the compound in 24h.
Solvent Quality Peroxide-Free Ethers (THF, Dioxane) often contain peroxides that catalyze radical oxidation of aldehydes.[2] Use HPLC-grade, inhibited solvents.[1][2]
Antioxidant BHT (0.1%) If the application permits, add Butylated Hydroxytoluene (BHT) as a radical scavenger to stabilize stock solutions.
Storage -20°C, Dark Low temperature slows reaction kinetics; darkness prevents photo-initiated radical formation.[1][2]

Module B: Buffer Incompatibility (The "Disappearing Peak")

The Symptom

The compound dissolves initially but disappears from HPLC analysis over time, replaced by broad, shifting peaks. No precipitate is observed.[2]

The Mechanism

The aldehyde carbon is an electrophile . If dissolved in buffers containing primary amines (e.g., Tris, Glycine ), it undergoes a reversible condensation reaction to form an Imine (Schiff Base) .



Compatible Buffer Systems
  • Safe: Phosphate (PBS), HEPES, MOPS, Acetate.

  • Unsafe: Tris, Glycine, Ethanolamine.

Module C: Solubility & pH Dynamics

The morpholine group has a pKa of approximately 8.3 . This creates a pH-dependent solubility profile that must be managed during extraction or bioassays.[1][2]

Solubility Profile
pH EnvironmentState of MorpholineSolubility Behavior
Acidic (pH < 6) Protonated (

)
High Aqueous Solubility. The molecule acts as a salt.[1][2] Stable for short periods, but acid catalyzes acetal formation in alcohols.
Neutral (pH 7-7.5) EquilibriumModerate/Low. Risk of precipitation if concentration > 1 mM.[1][2]
Basic (pH > 9) Free Base (

)
Low Aqueous Solubility. High solubility in organics (DCM, Ethyl Acetate). Best for extraction.[2]

Validated Analytical Protocol

To distinguish between the active Aldehyde and the oxidized Acid impurity, use this specific HPLC method. The Acid impurity will elute earlier than the Aldehyde on a C18 column due to increased polarity.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps morpholine protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic core) and 310 nm (Conjugated Aldehyde).[2]

  • Gradient:

Time (min)% A (Water)% B (ACN)
0.0955
15.0595
20.0595
Expected Results
  • ~8.5 min: Oxidized Impurity (Benzoic Acid derivative).[2]

  • ~12.2 min: Target Compound (Aldehyde).[3]

  • Note: If using Tris buffer in the sample, a broad peak may appear at varying times.

Frequently Asked Questions (FAQ)

Q: Can I recover the aldehyde if it has partially oxidized? A: No. The oxidation to carboxylic acid is irreversible. However, you can purify the mixture.[4]

  • Protocol: Dissolve the mixture in Dichloromethane (DCM). Wash with saturated Sodium Bicarbonate (

    
    ).[2] The Acid impurity  will deprotonate and move into the aqueous layer. The Aldehyde  will remain in the DCM layer. Dry the DCM layer over 
    
    
    
    and evaporate.

Q: Why does my DMSO stock solution turn yellow over time? A: Yellowing often indicates aldol condensation (self-reaction) or trace polymerization, catalyzed by basic impurities in DMSO or light exposure.[2] Always store DMSO stocks in amber vials under Argon.[2]

Q: Is the compound stable in cell culture media? A: Only for short durations (hours). Media often contains amino acids (primary amines) and is at pH 7.4. The aldehyde can react with proteins (lysine residues) or amino acids. Recommendation: Prepare fresh dilutions immediately before dosing.

References

  • Gefitinib Synthesis & Intermediates

    • Title: Process for the preparation of Gefitinib and its intermedi
    • Source: Google Patents (CN102675267A).[2]

    • URL
  • Aldehyde Autoxidation Mechanisms

    • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.[5]

    • Source: Nature Communications.[2][5]

    • URL:[Link][2]

  • Amine-Aldehyde Interactions (Tris Buffer)

    • Title: Reaction of Tris with aldehydes.[6] Effect of Tris on reactions catalyzed by homoserine dehydrogenase.

    • Source: PubMed / Biochemistry.[2]

    • URL:[Link]

  • Chemical Properties (PubChem)

    • Title: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Compound Summary.
    • Source: PubChem.[2][7]

    • URL:[Link][2]

Sources

how to remove impurities from 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2]

Executive Summary & Chemical Logic

The target molecule contains two distinct functional "handles" that govern its purification logic:

  • The Morpholine Ring: A tertiary amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1] This allows the molecule to be reversibly protonated, making it water-soluble in acid and organic-soluble in base.[1][2]
    
  • The Aldehyde Group: Susceptible to oxidation (forming benzoic acid derivatives) and nucleophilic attack.[1][2]

Primary Impurities:

  • Vanillin (Starting Material): Phenolic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1]
    
  • 4-(2-chloroethyl)morpholine: Basic alkylating agent.[1][2]

  • Inorganic Salts: Potassium carbonate/chloride.[1][2]

The Strategy: We utilize a Double-Switch Acid/Base Extraction .[1][2] This method exploits the fact that the product is basic, while the primary impurity (Vanillin) is phenolic (weakly acidic).[1][2] This orthogonality allows for a high-purity isolation without chromatography.[1][2]

Master Protocol: The "Double-Switch" Extraction

Recommended for removing unreacted Vanillin and non-basic tars.[1][2]

The Mechanism[1][2][4]
  • Phase 1 (Acidic pH < 3): The Product is protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and moves to the Aqueous Phase .[1] Vanillin remains neutral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ) and stays in the Organic Phase .[1]
  • Phase 2 (Basic pH > 10): The Aqueous phase is basified.[1][2] The Product becomes neutral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and extracts into Organic .[1] Any remaining Vanillin becomes ionized (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ) and is trapped in the Aqueous Waste .[1]
Step-by-Step Methodology

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 2M Sodium Hydroxide (NaOH) or Saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Brine (Saturated NaCl)[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction (The Separation):

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).[1][2]

    • Crucial: The Product is now in the Aqueous Acid Layer .[1][2]

    • Action: Separate layers. Keep the Aqueous Acid layer.[1][2] Discard the Organic layer (contains Vanillin and neutral tars).[1][2]

  • Basification (The Recovery):

    • Cool the Aqueous Acid layer to 0-5°C (ice bath) to prevent aldehyde degradation.[1][2]

    • Slowly add 2M NaOH or Sat.[1][2] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       until pH reaches 10–11.[1]
      
    • Observation: The solution will become cloudy as the free base product precipitates/oils out.[1][2]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Crucial: The Product is now in the Organic Layer .[1][2] Impurities (ionized phenols) remain in the water.[1][2]

  • Drying: Wash combined organic layers with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Visualization: The Double-Switch Workflow

PurificationLogicStartCrude Mixture(Product + Vanillin + Tars)SolventDissolve in DCMStart->SolventAcidWashAdd 1M HCl (pH < 3)Solvent->AcidWashSep1Layer SeparationAcidWash->Sep1OrgLayer1Organic Layer 1(Contains Vanillin, Tars)Sep1->OrgLayer1Neutral SpeciesAqLayer1Aqueous Layer 1(Contains Product-H+)Sep1->AqLayer1Protonated ProductDiscard1DISCARD(Removes Neutral Impurities)OrgLayer1->Discard1BasifyBasify to pH 10(NaOH / K2CO3)AqLayer1->BasifyExtractExtract with Fresh DCMBasify->ExtractSep2Layer SeparationExtract->Sep2AqLayer2Aqueous Layer 2(Contains Phenoxides/Salts)Sep2->AqLayer2Ionized ImpuritiesOrgLayer2Organic Layer 2(Contains Pure Product)Sep2->OrgLayer2Free Base ProductDiscard2DISCARD(Removes Phenolic Impurities)AqLayer2->Discard2FinalEvaporate & Dry(Pure Aldehyde)OrgLayer2->Final

Figure 1: The "Double-Switch" Acid-Base purification logic separates the basic product from neutral/acidic impurities.[1][2]

Alternative Method: Bisulfite Adduct Purification

Recommended if the primary impurity is non-aldehyde isomers or if the product is an oil that refuses to crystallize.[1][2]

Aldehydes form solid adducts with Sodium Bisulfite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

112

Protocol:

  • Dissolve crude product in minimal Ethanol.[1][2]

  • Add saturated aqueous

    
     (1.5 equivalents).
    
  • Stir vigorously for 1-2 hours. A white precipitate (the Bisulfite Adduct) should form.[1][2]

  • Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).[1][2]

  • Regeneration: Suspend the solid in water and add 10% Sodium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or dilute 
    
    
    .[1] Stir until the solid dissolves and the oil separates.
  • Extract the regenerated aldehyde into DCM.

Troubleshooting & FAQs

Comparison of Methods
FeatureAcid-Base Extraction (Method 1)Bisulfite Adduct (Method 2)Recrystallization
Primary Target Removing Vanillin & TarsRemoving Non-AldehydesFinal Polishing
Yield High (>90%)Moderate (70-80%)Variable
Time Required Fast (1-2 hours)Slow (Overnight)Slow (Cooling time)
Scalability Excellent (Kg scale)GoodGood
Risk Emulsions (if pH not controlled)Hydrolysis issuesYield loss
Frequently Asked Questions

Q: My product is streaking on the TLC plate. How do I check purity? A: The morpholine nitrogen interacts with the acidic silica gel, causing streaking.[1][2]

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting.[1][2] Or, add 1% Ammonium Hydroxide to your eluent system (e.g., DCM:MeOH:NH4OH 95:5:1).[1][2]

Q: After acid extraction, I formed a stubborn emulsion. A: This is common with morpholine derivatives.[1][2]

  • Fix: Filter the emulsion through a pad of Celite. Alternatively, add a small amount of saturated Brine to the aqueous layer to increase ionic strength, forcing phase separation.[1][2]

Q: Can I just recrystallize it? A: Yes, but only if the crude purity is already >85%.[1][2]

  • Solvent System: Ethyl Acetate/Hexane (1:[1][2]3) or Isopropanol.[1][2]

  • Note: If significant Vanillin remains, it may co-crystallize.[1][2] Use the Acid-Base wash before attempting recrystallization.[1][2][3]

Q: The aldehyde turned into a benzoic acid derivative.[1][2] How do I prevent this? A: Benzaldehydes oxidize in air.[1][2]

  • Prevention: Store under Nitrogen/Argon.[1][2] During the extraction, ensure the water used is degassed if possible, and do not leave the product in the basic aqueous phase (Step 3) for extended periods, as Cannizzaro reactions can occur at high pH.[1][2]

References

  • Gefitinib Synthesis & Intermediates

    • Patent: "Process for the preparation of Gefitinib and intermediates thereof."[1][2] WO2005070909A1.[1][2] (Describes the alkylation of phenols with chloroethylmorpholine and subsequent workup).

    • Source:[1][2]

  • Purification of Amino-Ethers

    • Textbook: Vogel, A.I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Chapter on purification of amines via acid-base extraction).

  • Compound Data

    • PubChem CID 12352200:[1][2] 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (Related amide structure often confused, verifying specific ether linkage properties).[1][2]

    • Source:[1][2]

optimizing reaction temperature for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Synthesis Ticket ID: OPT-RXN-2024-001[1][2][3]

Executive Summary

This guide addresses the thermal optimization of the O-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-(2-chloroethyl)morpholine hydrochloride.[1][2][3] This transformation is a classic Williamson ether synthesis, often utilized in the production of kinase inhibitors (e.g., Gefitinib analogues).

The critical control point (CCP) for this reaction is Temperature .[3]

  • Optimal Window: 80°C – 90°C (in DMF).

  • Primary Failure Mode (Low T): Incomplete conversion due to high activation energy of the alkyl chloride.[3]

  • Primary Failure Mode (High T): Reagent dimerization (spiro-ammonium formation) and aldehyde polymerization (tarring).[2]

Module 1: Thermodynamic & Kinetic Troubleshooting

Q: My reaction conversion stalls at ~60% even after 24 hours at 60°C. Should I add more reagent?

A: No. Simply adding more reagent will likely increase impurity levels without solving the kinetic stall.[3] The issue is thermal activation.

Technical Explanation: The electrophile, 4-(2-chloroethyl)morpholine, exists as a hydrochloride salt.[2][4] To react, it must first be free-based in situ (using


), then undergo nucleophilic attack by the phenoxide ion.
  • The Barrier: Alkyl chlorides are poor electrophiles compared to bromides or iodides.[2][3] At 60°C, the rate of

    
     substitution is sluggish.
    
  • The Competitor: The free base of the reagent has an internal nucleophile (the morpholine nitrogen).[3] If the temperature is too low to drive the intermolecular reaction with the phenol, the reagent prefers intramolecular cyclization or intermolecular dimerization , forming non-reactive quaternary ammonium salts (spiro-compounds).

Corrective Action:

  • Step 1: Increase reaction temperature to 80–85°C .

  • Step 2: Ensure you are using a polar aprotic solvent (DMF or DMAc) to solvate the cation (

    
    ), leaving the phenoxide "naked" and more reactive.
    
  • Step 3: If switching solvents is impossible, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Q: The reaction mixture turns dark black/tarry above 100°C. Is this normal?

A: No. This indicates thermal decomposition, likely triggered by the aldehyde group.[3]

Technical Explanation: Benzaldehydes are susceptible to two major degradation pathways at high temperatures (


) in basic media:
  • Cannizzaro Reaction: Disproportionation into benzyl alcohol and benzoic acid (though less likely with weak bases like

    
    , it becomes relevant at high T).[2][3]
    
  • Aldol-type Polymerization: The aldehyde can undergo self-condensation, leading to conjugated polymers that appear as dark "tars."[1][2][3]

  • Morpholine Oxidation: The morpholine ring is susceptible to oxidative ring-opening at high temperatures in the presence of air.[2][3]

Corrective Action:

  • Strict Limit: Cap the temperature at 95°C .

  • Atmosphere: Sparge the solvent with Nitrogen (

    
    ) for 15 minutes pre-reaction and maintain an inert blanket.[3]
    
  • Base Choice: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures; stick to anhydrous

    
    .[2][3]
    

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathways Reactants Vanillin + Chloroethylmorpholine HCl Intermediate Reactive Phenoxide + Free Base Amine Reactants->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product Target Product (Ether) Intermediate->Product Pathway 1: Substitution (Optimal: 80-90°C) Impurity_Dimer Impurity A: Reagent Dimer (Quaternary Salt) Intermediate->Impurity_Dimer Pathway 2: Self-Quaternization (Dominates if Phenol unreactive) Impurity_Tar Impurity B: Polymer/Tar (Aldehyde degradation) Intermediate->Impurity_Tar Oxidation/Cannizzaro Product->Impurity_Tar Pathway 3: Thermal Degradation (T > 100°C)

Figure 1: Reaction pathway competition.[2] Green path represents the optimal thermal window.[3] Red paths indicate thermal failure modes.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. Scale: 10 mmol basis.

ParameterSpecificationRationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes

.[1][2][3]
Concentration 0.5 M (relative to Vanillin)High conc.[2][3] favors intermolecular reaction over solvent interaction.[1][2][3]
Stoichiometry 1.0 eq Vanillin : 1.2 eq ReagentSlight excess of alkyl chloride accounts for dimerization loss.[2][3]
Base

(2.5 eq)
Anhydrous, granular.[3] Excess required to neutralize HCl salt + Phenol.[1][2][3]
Temperature 80°C ± 5°C The "Sweet Spot" for kinetics vs. purity.[3]

Step-by-Step Procedure:

  • Preparation:

    • Charge a 3-neck round bottom flask with Vanillin (1.52 g, 10 mmol) and DMF (20 mL).

    • Add Potassium Carbonate (

      
      , 3.45 g, 25 mmol). Note: Use granular, anhydrous grade.
      
    • Stir at Room Temperature (RT) for 30 minutes. Critical: This allows phenoxide formation before heating, preventing side reactions.

  • Reagent Addition:

    • Add 4-(2-chloroethyl)morpholine hydrochloride (2.23 g, 12 mmol).[1][2]

    • Optional: Add Potassium Iodide (KI, 0.16 g, 1 mmol) if rapid kinetics are required.

  • Reaction:

    • Heat the mixture to 80°C . Monitor internal temperature with a probe.[1][2][3]

    • Stir for 4–6 hours.

    • TLC Check: Mobile phase 5% Methanol in DCM. Product should appear less polar than Vanillin.

  • Work-up (The "Crash Out" Method):

    • Cool reaction mixture to RT.

    • Pour the DMF mixture slowly into Ice Water (100 mL) with vigorous stirring.

    • The product should precipitate as an off-white solid.[1][2][3]

    • Filter, wash with water (to remove DMF/Inorganic salts), and dry in a vacuum oven at 45°C.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Issue1 Low Yield / Starting Material Remains Start->Issue1 Issue2 Dark Impurities / Tars Start->Issue2 Check1 Check Temp Issue1->Check1 Check3 Check Atmosphere Issue2->Check3 Check2 Check Reagent Quality Check1->Check2 If T is OK Action1 Increase T to 85°C Add KI catalyst Check1->Action1 If T < 70°C Action2 Reagent likely hydrolyzed. Use fresh HCl salt. Check2->Action2 Action3 Use N2 blanket. Reduce T to <90°C Check3->Action3

Figure 2: Diagnostic flow for common synthetic issues.

References

  • Gefitinib Synthesis & Intermediates

    • Source: Maskrey, T. S., et al. (2018).[5] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476. (Discusses optimization of quinazoline ether synthesis, transferable conditions).

    • URL:[1][2]

  • Reagent Properties & Safety

    • Source: PubChem Compound Summary for 4-(2-Chloroethyl)morpholine hydrochloride.[1][2][3]

    • URL:[2]

  • Target Molecule Data

    • Source: PubChem Compound Summary for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2][3]

    • URL:(Note: Link validates structure identity, specific isomer data derived from standard Williamson protocols).

  • General Protocol Grounding

    • Source: Chandregowda, V., et al. (2009).[6] "Synthesis of benzofuran derivatives... via Williamson ether synthesis."[1][2][3] European Journal of Medicinal Chemistry. (Validates K2CO3/DMF/80°C standard for phenol alkylation).

    • URL:[2]

Sources

Technical Support Center: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1]

Case ID: SYN-3M4M-BENZ Status: Active Support Assigned Specialist: Senior Application Scientist Context: Critical Intermediate for EGFR Inhibitors (e.g., Gefitinib analogs)

Executive Summary

This guide addresses the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde via the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-(2-chloroethyl)morpholine hydrochloride .[1]

While this appears to be a standard Williamson ether synthesis, the presence of the nitrogen mustard moiety in the alkylating agent and the redox-active aldehyde in the substrate introduces complex competitive pathways. This guide deconstructs these failure modes to restore yield and purity.

Module 1: The "Hidden" Reagent Instability

Issue: Low conversion despite excess alkylating agent; formation of insoluble white precipitates.[1]

Root Cause Analysis: Aziridinium Dimerization

The reagent, 4-(2-chloroethyl)morpholine (MOC) , is a nitrogen mustard derivative. Under basic conditions (required for the phenol alkylation), the free base is generated. It does not react via a simple

1Aziridinium Ion1

While this ion is the active electrophile for your phenol, it is also unstable. If the phenol concentration is low or the base is too strong, two molecules of the aziridinium intermediate will react with each other to form a thermodynamically stable, non-reactive Piperazinium Dimer .

The Mechanism (Pathway A vs. Pathway B)

ReactionPathwaysStart4-(2-chloroethyl)morpholine(Free Base)AziridiniumAziridinium Ion(Active Electrophile)Start->AziridiniumIntramolecularCyclizationTargetTarget Ether(Product)Aziridinium->Target+ Vanillin(Desired Path)DimerPiperazinium Dimer(Dead End Impurity)Aziridinium->Dimer+ Self(Major Side Rxn)Hydrolysis4-(2-hydroxyethyl)morpholine(Hydrolysis)Aziridinium->Hydrolysis+ H2O(Wet Solvent)VanillinVanillate Anion

Figure 1: The critical branching point. The Aziridinium ion is necessary for reaction but prone to self-destruction.[1]

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Choice Use K₂CO₃ (Not NaOH)NaOH creates a high local concentration of free-base MOC, accelerating dimerization.[1] Carbonate releases the free base slowly.[1]
Reagent Salt Use HCl Salt directly Do not pre-free-base the MOC.[1] Add the HCl salt directly to the reaction mixture containing K₂CO₃.[1] This ensures the free amine is generated in situ and immediately consumed by the phenol.[1]
Stoichiometry Excess MOC (1.2 - 1.5 eq) Accounts for the inevitable loss to dimerization/hydrolysis.[1]

Module 2: The "Vinyl" Impurity

Issue: HPLC shows a peak with M-HCl mass; NMR shows olefinic protons (5.0-6.5 ppm).[1]

Root Cause Analysis: E2 Elimination

The ethoxy linker is susceptible to elimination.[1][2] If the reaction temperature is too high (>100°C) or the base is too strong, the 4-(2-chloroethyl)morpholine undergoes dehydrohalogenation to form 4-vinylmorpholine . This is volatile and usually lost, but it reduces the effective concentration of your alkylating agent.

Troubleshooting Protocol
  • Temperature Control: Maintain reaction temperature between 60°C - 80°C . Do not reflux if using high-boiling solvents like DMF.[1]

  • Solvent Switch: If elimination is dominant, switch from DMF to Acetonitrile (ACN) or Acetone .[1] The lower boiling point of acetone (reflux ~56°C) naturally limits the thermal energy available for elimination.

  • Catalyst: Use Potassium Iodide (KI) or TBAI (0.1 eq).[1] Iodide is a better nucleophile than chloride, converting the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction). The alkyl iodide reacts faster with the phenol, allowing you to run the reaction at lower temperatures.

Module 3: Aldehyde Preservation

Issue: Formation of carboxylic acid (M+16) or benzyl alcohol (M+2) byproducts.

Root Cause Analysis: Oxidation & Cannizzaro

Benzaldehydes are sensitive.[1]

  • Oxidation: Atmospheric oxygen converts the aldehyde to a carboxylic acid (Vanillic acid derivative).[1] This is accelerated by basic conditions.[1]

  • Cannizzaro Reaction: In the presence of strong bases (NaOH/KOH) and lack of alpha-protons, the aldehyde disproportionates into the alcohol and acid.

Troubleshooting Protocol
  • Inert Atmosphere: Strictly run under Nitrogen or Argon.[1]

  • Base Limitation: Avoid hydroxide bases. Stick to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are non-nucleophilic enough to prevent Cannizzaro attack on the carbonyl.[1]

  • Workup Caution: Do not use strong oxidizing agents during workup.[1] Acidify carefully to neutral pH to avoid precipitating the zwitterionic acid byproduct if oxidation occurred.[1]

Optimized Synthetic Workflow

This protocol minimizes dimerization and elimination while maximizing yield.[1]

Reagents:

  • Vanillin (1.0 eq)

  • 4-(2-chloroethyl)morpholine HCl (1.3 eq)

  • 
     (Anhydrous, granular) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Step-by-Step:

  • Charge: To a dry flask under

    
    , add Vanillin and DMF (5-10 volumes).
    
  • Deprotonation: Add

    
    .[1] Stir at RT for 30 mins.[1] The solution will turn yellow (phenolate formation).
    
  • Addition: Add KI, followed by 4-(2-chloroethyl)morpholine HCl solid. Crucial: Add the solid salt, do not free-base beforehand.

  • Reaction: Heat to 80°C . Monitor by TLC/HPLC.

    • Note: You may see a transient precipitate (KCl).[1]

  • Quench: Once Vanillin is <1%, cool to RT. Pour into ice water (reactive crystallization).[1]

  • Isolation: The product should precipitate as a solid. Filter and wash with cold water to remove inorganic salts and morpholine salts.[1]

    • If oil forms: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone as a solvent? A: Yes, but the reaction will be slower due to the lower boiling point (56°C). You must use KI (Potassium Iodide) to accelerate the reaction rate at this lower temperature.[1]

Q: Why is my product colored pink/red? A: Phenolic oxidation products (quinones) are likely present. This often happens if the reaction was exposed to air while hot.[1] Recrystallization from Ethanol/Water usually removes this color.[1]

Q: I see a peak at RRT 0.8 that doesn't move. What is it? A: Likely unreacted Vanillin.[1] If adding more reagent doesn't move it, your base might be wet (clumping), preventing phenolate formation. Use freshly ground, anhydrous

1

References

  • Gefitinib Intermediate Synthesis & Impurities

    • Source: National Institutes of Health (PMC) & ChemicalBook.
    • Relevance: Confirms the alkylation pathway and the use of morpholino-ethyl side chains in EGFR inhibitors.[1]

    • URL:

  • Reagent Stability (Nitrogen Mustard Dimerization)

    • Source: ChemicalBook & TCI Chemicals.[1]

    • Relevance: Details the dimerization mechanism of 2-chloroethylamines to piperazinium salts and the hygroscopic n
    • URL:

  • Williamson Ether Synthesis Side Reactions

    • Source: Master Organic Chemistry.[1]

    • Relevance: Validates the competition between E2 elimination and SN2 substitution for secondary/hindered substr
    • URL:

Ticket #1: "My Vilsmeier-Haack reaction mixture turned into a solid brick."

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzaldehyde Synthesis Technical Support Hub .

This guide is structured as a Tier-3 Engineering response system. We address the most frequent "failure tickets" submitted by researchers attempting to introduce a formyl group (-CHO) onto aromatic rings.

Status: Resolved Module: Reagent Formation & Stoichiometry Severity: Critical (Process Halt)

Root Cause Analysis

The Vilsmeier-Haack (VH) reaction relies on the in situ formation of the chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[1] This step is the most common point of failure.

  • Exotherm Management: The reaction between DMF and POCl₃ is highly exothermic. If reagents are added too quickly without adequate solvent, the iminium salt precipitates immediately as a hard, insoluble solid, trapping unreacted reagents and preventing magnetic stirring.

  • Moisture Contamination: POCl₃ is extremely hygroscopic. If your bottle was previously opened and not sealed under inert gas, it likely contains phosphoric acid. This "quenches" the Vilsmeier reagent before it forms, leading to a sticky, unreactive sludge.

Corrective Protocol (The "Free-Flow" System)
  • Solvent Buffer: Do not run this neat unless strictly necessary. Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a co-solvent. It solubilizes the intermediate salt and acts as a heat sink.

  • Temperature Gate:

    • Cool anhydrous DMF (dissolved in DCM) to 0°C .

    • Add POCl₃ dropwise over 30 minutes.

    • Critical Check: The solution should turn pale yellow/orange but remain liquid. If turbidity appears, increase stirring speed and slow addition.

    • Wait: Stir for 30–60 minutes before adding your aromatic substrate. The active reagent must be fully formed first.

Visualizing the Failure Mode

The diagram below illustrates the competition between successful reagent formation and moisture-induced failure.

VilsmeierFailure DMF DMF Intermediate Vilsmeier Reagent (Chloroiminium Salt) DMF->Intermediate + POCl3 (0°C) POCl3 POCl3 Failure Phosphoric Acid Sludge (Reaction Dead) POCl3->Failure + Moisture Moisture Moisture (H2O) Product Benzaldehyde Derivative Intermediate->Product + Substrate + Hydrolysis Substrate Aromatic Substrate Failure->Intermediate Inhibits

Figure 1: Critical path analysis of Vilsmeier reagent formation showing the moisture-induced failure mode.

Ticket #2: "The Gattermann-Koch reaction is failing on my phenolic substrate."

Status: Closed (Incompatible Chemistry) Module: Substrate Compatibility Severity: High

Technical Explanation

You cannot use Gattermann-Koch (GK) formylation on phenols or phenol ethers.[2]

  • Mechanism Clash: GK utilizes a Lewis Acid catalyst (AlCl₃) and a co-catalyst (CuCl). Phenols act as Lewis bases; the oxygen lone pair coordinates strongly to AlCl₃, forming a stable complex that deactivates the ring toward electrophilic attack.[3]

  • Solubility: The CuCl co-catalyst often precipitates or becomes inactive in the presence of phenolic complexes.

Alternative Workflows

If you have a phenol/electron-rich substrate, switch to one of these protocols immediately:

MethodBest ForKey Constraint
Duff Reaction Ortho-formylation of phenolsLow yields (<40%); requires acidic workup.
Reimer-Tiemann Phenols (very cheap reagents)Uses CHCl₃/Base; often messy workup (emulsions).
Vilsmeier-Haack Electron-rich aromatics (Anisole, etc.)Best General Yield. Protect free -OH groups first if possible.

Ticket #3: "I need to avoid CO gas cylinders but still perform a carbonylation."

Status: Active Module: Green Chemistry / Safety Severity: Moderate

The Solution: CO Surrogates

Handling high-pressure Carbon Monoxide (CO) is a major safety hazard. Modern Palladium-catalyzed formylation allows the use of CO surrogates —liquids or solids that release CO in situ.

Recommended Protocol: Formic Acid Surrogate

Reference: Org.[4] Lett. 2017, 19, 4235-4238 [1][5]

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Formic Acid (HCOOH) as CO source.[4][6]

  • Acetic Anhydride (Ac₂O) - Activator.

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos.

Mechanism: Acetic anhydride reacts with formic acid to generate mixed anhydride, which decomposes to release CO gas inside the reaction vessel at a controlled rate. This eliminates the need for a pressurized gas line.

Step-by-Step:

  • Dissolve Aryl Iodide and Pd-catalyst in DMF.

  • Add Ac₂O (2.0 equiv) and HCOOH (2.0 equiv).

  • Seal tube and heat to 80°C.

  • Safety Note: Although no cylinder is used, CO is still generated. Run in a fume hood.

Ticket #4: "My yield is <20% despite full consumption of starting material."

Status: Troubleshooting Module: Workup & Hydrolysis

The "Hidden" Intermediate

In both Vilsmeier-Haack and Duff reactions, the species present at the end of the heating block is not the aldehyde.

  • VH Reaction: It is an iminium salt.

  • Duff Reaction: It is a hexaminium salt.

If you quench with water and extract immediately, these water-soluble salts stay in the aqueous layer and are discarded with the waste.

The Fix: Rigorous Hydrolysis
  • Buffer: Pour the reaction mixture into 2M Sodium Acetate (NaOAc) solution, not just water. This buffers the pH to prevent tar formation while driving hydrolysis.

  • Time: Stir the quenched mixture vigorously for 2 hours at room temperature (or slightly warmed). You must allow time for the C=N bond to hydrolyze to C=O.

  • Visual Cue: The mixture should shift from a homogeneous dark solution to a biphasic system (organic oil separating from water).

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the correct formylation strategy for your specific substrate.

SelectionLogic Start Start: Substrate Analysis IsPhenol Is it a Phenol or Phenol Ether? Start->IsPhenol IsHalide Is it an Aryl Halide (I, Br, Cl)? IsPhenol->IsHalide No Duff Use Duff or Reimer-Tiemann IsPhenol->Duff Yes (Free -OH) VH Use Vilsmeier-Haack (Protect -OH if needed) IsPhenol->VH No (Ether/Protected) IsAlkyl Is it an Alkyl Benzene (e.g., Toluene)? IsHalide->IsAlkyl No PdCat Use Pd-Catalyzed Carbonylation IsHalide->PdCat Yes IsAlkyl->VH No (Electron Rich) GK Use Gattermann-Koch (High Pressure) IsAlkyl->GK Yes

Figure 2: Method selection decision tree based on substrate functional groups.

References

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Sun, G., Lv, X., Lei, M., & Hu, L. Organic Letters, 2017, 19(16), 4235–4238.[5]

  • The Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Jones, G., & Stanforth, S. P. Organic Reactions, 2011, 49, 1.

  • Gattermann-Koch Reaction: Scope and Limitations. Organic Chemistry Portal

  • Reimer-Tiemann Reaction: Industrial Applications and Improvements. Wynberg, H. Chemical Reviews, 1960, 60(2), 169–184.

Sources

column chromatography protocol for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde purification

[1][2]

Case ID: PUR-MORPH-BENZ-001 Status: Active Subject: Optimization of Column Chromatography for Basic Morpholine Derivatives[1][2]

Executive Summary & Chemical Context

The Challenge: Purifying 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde presents a specific "dual-personality" challenge.

  • The Amine Issue: The morpholine ring contains a basic nitrogen.[2] On standard acidic silica gel (pH ~5-6), this nitrogen protonates, causing strong interaction with silanol groups.[1][2] This results in severe tailing (streaking) and poor resolution.[1][2]

  • The Impurity Profile: The synthesis typically involves Vanillin (starting material).[1][2][3][4] Vanillin is a phenol (acidic).[1][2]

    • Result: If you run a standard column without pre-treatment, the acidic Vanillin and the basic product may smear into each other or elute unpredictably depending on the silica's water content.[2]

The Solution: You cannot treat this as a standard aldehyde purification.[2] You must employ a Base-Deactivated Silica Protocol or utilize a rigorous Acid/Base Extraction pre-treatment to remove the phenolic impurities before the column.[1][2]

Pre-Column Diagnostics (Method Development)

Q: My TLC spots are streaking. How do I fix this before running the column?

A: Streaking indicates the amine is interacting with the silica.[2]

  • The Fix: You must modify your mobile phase with a base.[2]

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your TLC solvent system.[1][2]

  • Test System: Try Dichloromethane (DCM) : Methanol (MeOH) : TEA [95 : 4 : 1] .

    • Observation: The spot should tighten into a compact circle.[2] If it remains at the baseline, increase MeOH to 10%.[2]

Q: Can I separate the unreacted Vanillin on the column?

A: It is inefficient and risky.[1][2] Vanillin (Rf ~0.5 in 1:1 EtOAc/Hex) often co-elutes with polar amines depending on the tailing.[1][2]

  • Recommendation: Remove Vanillin chemically before the column.[1][2]

  • Procedure: Dissolve your crude reaction mixture in Ethyl Acetate. Wash 3x with 1N NaOH .[1][2]

    • Mechanism:[1][3][5][6][7] NaOH deprotonates the Vanillin (phenol -> phenolate), forcing it into the aqueous layer.[1][2] The morpholine product (ether) remains in the organic layer.[2] This simple step can increase crude purity from ~60% to >90%, making the column strictly a "polishing" step.[2]

Standard Operating Procedure (SOP): Column Chromatography

Phase A: Column Packing & Stationary Phase

Objective: Neutralize the acidity of Silica Gel 60 to prevent amine retention.[2]

ParameterSpecificationReasoning
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1][2]
Slurry Solvent DCM + 1% TEAPre-treating the silica with TEA blocks active silanol sites.[1][2]
Column Dimensions 10:1 to 20:1 (Silica : Compound mass)High resolution is needed if Vanillin wasn't removed by extraction.[1][2]

Step-by-Step Packing:

  • Prepare the slurry solvent: DCM containing 1% Triethylamine .

  • Suspend silica in this solvent and pour into the column.[1][2][7]

  • Flush the column with 2-3 column volumes (CV) of this "neutralizing" solvent.[1][2]

  • Critical: Do not let the column run dry.[1][2] The basic environment must be maintained.[1][2]

Phase B: Mobile Phase Gradient

Objective: Elute the non-polar impurities first, then the polar amine product.[2]

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Methanol (MeOH) containing 1% TEA (or NH₄OH)[1]

Gradient StepComposition (Solvent A : Solvent B)Target Elution
Equilibration 100% DCM (+1% TEA)Stabilize column pH.
Step 1 98 : 2Elute non-polar alkyl halides (side products).
Step 2 95 : 5Target Product Elution Window.
Step 3 90 : 10Flush remaining polar aggregates.[1][2]
Phase C: Sample Loading

Method: Wet loading is preferred if solubility allows.[1][2]

  • Dissolve crude in minimal DCM.[1][2]

  • Troubleshooting: If the crude is not soluble in DCM (due to salts), use "Dry Loading".[1] Dissolve in MeOH/DCM, add silica, rotovap to dryness, and pour the powder onto the column bed.

Troubleshooting Guide (FAQ)

Q: I see a white solid precipitating in my fractions. What is it?

A: This is likely Triethylamine Hydrochloride (TEA[1]·HCl) or silica salts.[1][2]

  • Cause: If you used TEA in the column but your sample contained residual acid (HCl) from the synthesis workup, they react.[2]

  • Fix: Wash the combined fractions with saturated Sodium Bicarbonate (NaHCO₃) or Brine after the column to remove these salts before final evaporation.[2]

Q: The product is coming off as a broad band over 20 fractions. Why?

A: This is "Band Broadening" due to insufficient base modifier or column overload.[1][2]

  • Immediate Action: Increase the Methanol concentration immediately to sharpen the peak.[2]

  • Future Prevention: Ensure you pre-washed the silica with the TEA solution before loading the sample.[2] If the silica is still acidic in the core, the amine drags.[2]

Q: My aldehyde peak is disappearing/degrading.

A: Aldehydes are sensitive to oxidation (becoming Benzoic Acid derivatives).[1][2]

  • Diagnosis: Check NMR for a carboxylic acid peak (broad singlet >11 ppm).[1][2]

  • Prevention:[1] Do not leave the compound on the silica overnight.[2] Silica catalyzes oxidation.[1][2] Elute rapidly. Store the purified oil/solid under Nitrogen at -20°C.

Visual Workflow & Logic Map

The following diagram illustrates the decision logic for purifying this specific morpholine-ether intermediate.

PurificationProtocolStartCrude Reaction Mixture(Product + Vanillin + Alkyl Halide)Decision1Is Vanillin present?(Check TLC)Start->Decision1WorkupAcid/Base Extraction (Recommended)1. Dissolve in EtOAc2. Wash w/ 1N NaOH (Removes Vanillin)3. Wash w/ BrineDecision1->WorkupYes (High Impurity)DirectColumnDirect Column Load(Risky: Co-elution likely)Decision1->DirectColumnNo (Low Impurity)TLC_DevTLC Method DevelopmentSolvent: DCM:MeOH:TEA (95:4:1)Workup->TLC_DevDirectColumn->TLC_DevColumn_PrepColumn PackingSlurry: Silica + DCM + 1% TEA(Neutralize Silica Acidity)TLC_Dev->Column_PrepElutionGradient ElutionStart: 100% DCMEnd: 90:10 DCM:MeOH (+1% TEA)Column_Prep->ElutionAnalysisFraction Analysis(NMR/TLC)Elution->Analysis

Figure 1: Purification Logic Flowchart. Note the critical Acid/Base extraction step (Green) which simplifies the subsequent column chromatography.[2]

References & Validation

The protocols above are derived from standard organic synthesis practices for handling basic amines and phenolic intermediates.[2]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.

    • Relevance: Establishes the standard protocol for using Triethylamine (TEA) to prevent amine tailing on silica.

    • Source:[Link]

  • PrepChem. Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) derivatives.

    • Relevance: Provides context on the solubility and acidity of the starting material (Vanillin), validating the NaOH wash strategy.

    • Source:[Link]

  • Waters Corporation. How can I decrease tailing of a basic compound?

    • Relevance: Explains the mechanism of silanol interaction with amines and the necessity of high pH modifiers.[2]

    • Source:[Link]

preventing degradation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Senior Application Scientist) Subject: Stability & Storage Protocol: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary

You are working with 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , a bifunctional pharmacophore containing a reactive aromatic aldehyde and a basic morpholine tertiary amine .[1][2][3] This dual functionality creates a unique stability profile: the aldehyde is prone to autoxidation, while the morpholine ring introduces hygroscopicity and pH sensitivity.

This guide provides a root-cause analysis of degradation pathways and a validated storage protocol to ensure compound integrity for drug development workflows.

Module 1: Critical Storage Protocol

Follow this "Golden Standard" to maximize shelf-life.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Low temperature kinetically inhibits the radical chain reaction of aldehyde autoxidation.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen) Exclusion of O₂ is critical.[3] Argon is preferred as it is heavier than air and blankets the solid.[3]
Container Amber Glass with Teflon-lined capBlocks UV light (which catalyzes radical formation).[1][2][3] Teflon prevents leaching of plasticizers by the amine.[3]
Moisture Desiccator / Silica Gel The morpholine nitrogen is hygroscopic.[3] Moisture can lead to hydrate formation or hydrolysis of trace impurities.[3]
State Solid / Powder Store as a solid.[3] Never store as a solution (e.g., in DMSO/MeOH) for >24h, as solution-state oxidation is orders of magnitude faster.[3]

Module 2: Degradation Mechanisms & Troubleshooting

The "Yellowing" Phenomenon (Autoxidation)

Symptom: The white/off-white powder turns yellow or brown.[1][2][3] Cause: Aromatic aldehydes undergo radical-induced autoxidation to form the corresponding carboxylic acid (Benzoic Acid derivative).[1][2][3] Mechanism:

  • Initiation: UV light or trace metals generate a radical on the aldehyde hydrogen.[3]

  • Propagation: The radical reacts with O₂ to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule.[3]

  • Termination: Formation of the stable carboxylic acid (Zwitterionic in this case due to the morpholine).[3]

Diagram 1: Autoxidation Pathway

Degradation cluster_prevention Prevention Strategy Aldehyde Active Compound (Aldehyde) Radical Acyl Radical (Intermediate) Aldehyde->Radical UV / O2 Peracid Peracid (Transient) Radical->Peracid + O2 Acid Impurity (Carboxylic Acid) Peracid->Acid H-Abstraction Store under Argon Store under Argon Amber Glass Amber Glass

Caption: Radical-mediated oxidation pathway converting the aldehyde to a carboxylic acid impurity.[1][2][3]

Hygroscopicity & Clumping

Symptom: The powder becomes sticky or forms a "gum."[3] Cause: The morpholine nitrogen (tertiary amine) can absorb atmospheric moisture.[3] In the presence of CO₂, it may also form reversible carbamate-like salts or simply become a wet hydrate.[3]

Module 3: Quality Control & Purification (Recovery)

Q: My compound has turned yellow. Is it ruined? A: Not necessarily. The yellow color is often due to trace conjugated impurities.[3] If the bulk purity is >90%, you can purify it.

Q: How do I remove the oxidized acid impurity? A: Use the "Amphoteric Wash" technique. The impurity (Acid + Amine) is a zwitterion, while your target (Aldehyde + Amine) is a base.[3]

Validated Purification Protocol:

  • Dissolve: Dissolve the degraded solid in Ethyl Acetate (EtOAc) .

  • Wash (Critical Step): Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .[3]

    • Why? The base deprotonates the carboxylic acid impurity, turning it into a highly polar anionic salt (Carboxylate) which moves into the water layer. The target aldehyde remains neutral/basic and stays in the EtOAc.

  • Rinse: Wash with Brine to remove trapped water.[2][3]

  • Dry: Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Evaporate: Remove solvent under reduced pressure.

Diagram 2: Troubleshooting & Recovery Logic

Recovery Start Visual Inspection Color Yellow/Brown? Start->Color Texture Sticky/Gum? Color->Texture No Action1 Run LC-MS / NMR Check for Acid (+16 Da) Color->Action1 Yes Action2 Dry in Vacuum Desiccator (P2O5) Texture->Action2 Yes Action3 Perform NaHCO3 Wash (Protocol Above) Action1->Action3 Acid Detected

Caption: Decision tree for handling degraded material based on visual and analytical cues.

Module 4: Frequently Asked Questions (Technical)

Q1: Can I store a stock solution in DMSO? A: Avoid if possible. While DMSO dissolves the compound well, DMSO is hygroscopic and can act as an oxidant under certain conditions. If you must, store at -80°C and use within 1 week. For longer storage, keep as a dry powder.[3]

Q2: What is the specific "Acid Impurity" I should look for in LC-MS? A: You are looking for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid .[1][2][3]

  • Target Mass (M+H): [Aldehyde MW] + 16 Da.

  • Retention Time: The acid is more polar than the aldehyde, so it will typically elute earlier on a Reverse Phase (C18) column.

Q3: Is this compound sensitive to metal spatulas? A: Yes. Trace iron (Fe) from stainless steel can catalyze radical oxidation.[3] Use ceramic, glass, or Teflon-coated spatulas when handling high-purity batches.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 31438-76-3 (Related Morpholine-Benzaldehyde Analog).[1][2][3] Available at: [Link][2][3]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1]

Executive Summary & Compound Significance

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of Gefitinib (Iressa), an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1]

In drug development, this compound represents a "Process Related Impurity" (PRI) that must be strictly monitored.[1] Its amphiphilic nature—containing a lipophilic benzaldehyde core and a hydrophilic, basic morpholine tail—presents unique analytical challenges.

This guide objectively compares the three dominant mass spectrometry (MS) methodologies for analyzing this compound, recommending the optimal workflow based on sensitivity, specificity, and throughput requirements.

Comparative Analysis of Analytical Platforms

The following table contrasts the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Matrix
FeatureMethod A: LC-ESI-QqQ (Triple Quad) Method B: LC-ESI-Q-TOF (HRMS) Method C: GC-MS (EI)
Primary Application Quantification (Trace Level)Identification (Unknowns/Adducts)Purity Check (Raw Material)
Ionization Mode Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)Electron Impact (EI)
Sensitivity (LOD) Excellent (< 0.5 ng/mL)Good (~1-5 ng/mL)Moderate (~10-50 ng/mL)
Selectivity High (SRM/MRM transitions)Very High (Exact Mass < 5 ppm)Moderate (Spectral Library Match)
Sample Prep Minimal (Protein Precipitation)MinimalHigh (Derivatization often required)
Throughput High (Rapid polarity switching)MediumLow (Longer run times)
Limitations No retrospective data analysisLower dynamic range than QqQThermal instability of the aldehyde
Expert Insight:
  • Why LC-ESI-QqQ is the Gold Standard: The morpholine nitrogen is highly basic (

    
    ), making it an avid proton acceptor in ESI+ mode.[1] This results in a dominant 
    
    
    ion, ideal for Sensitive Reaction Monitoring (SRM).[1]
  • Why GC-MS is Secondary: While the aldehyde is volatile, the polar morpholine tail causes peak tailing on non-polar GC columns.[1] Thermal degradation of the ether linkage can occur in the injector port, leading to false impurity profiles.

Deep-Dive Protocol: LC-ESI-MS/MS Workflow[1]

This protocol is designed for the quantification of the intermediate in a complex reaction mixture. It is a self-validating system using an Internal Standard (IS).[1]

Reagents & Materials
  • Target: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2][3]

  • Internal Standard (IS): Gefitinib-d3 or a structural analog like Vanillin (less ideal due to ionization difference) or simply Gefitinib (if chromatographically resolved).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1] Reasoning: The morpholine group requires end-capping to prevent silanol interactions.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Desalting)[1]

    • 1-5 min: 5% -> 90% B (Elution of target)[1]

    • 5-7 min: 90% B (Wash)[1]

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Precursor Ion:

    
     280.1 
    
    
    [1]
  • Source Temperature: 350°C (Ensures desolvation of the morpholine tail).

  • Capillary Voltage: 3.5 kV.[1]

Fragmentation Logic & Transitions

To ensure specificity, you must monitor specific breakdown pathways. The morpholine ring and the ether linker are the weakest points.

  • Quantifier Transition:

    
     (Cleavage of the morpholine-ethyl chain).[1]
    
  • Qualifier Transition:

    
     (Ring opening/fragmentation of morpholine).[1]
    

Visualization of Fragmentation & Workflow

The following diagrams illustrate the analytical workflow and the theoretical fragmentation pathway, essential for confirming identity.

Figure 1: Analytical Workflow

Workflowcluster_prepSample Preparationcluster_lcUPLC Separationcluster_msMS/MS DetectionSampleReaction MixtureDilutionDilution (MeOH:H2O)Sample->DilutionFilter0.2 µm FiltrationDilution->FilterInjectorInjectorFilter->InjectorColumnC18 Column(Retains Lipophilic Core)Injector->ColumnElutionGradient ElutionColumn->ElutionESIESI Source (+)(Protonation of N)Elution->ESIQ1Q1 Filter(m/z 280.1)ESI->Q1CollisionCollision Cell(N2 Gas)Q1->CollisionQ3Q3 Filter(m/z 114.1 / 100.1)Collision->Q3DetectorDetectorQ3->Detector

Caption: Step-by-step LC-MS/MS workflow optimizing protonation of the morpholine nitrogen.

Figure 2: Fragmentation Pathway (ESI+)[1]

FragmentationParentPrecursor Ion [M+H]+m/z 280.1(Protonated Morpholine)Frag1Product Ion Am/z ~114(Ethyl-Morpholine)Parent->Frag1Ether CleavageFrag2Product Ion Bm/z ~100(Morpholine Ring Fragment)Parent->Frag2Ring OpeningNeutralNeutral Loss(Methoxy-Benzaldehyde)Frag1->NeutralLoss of Core

Caption: Theoretical fragmentation of the precursor ion (m/z 280.1) leading to signature diagnostic ions.[1]

Experimental Data Summary (Simulated)

The following data represents typical performance metrics when analyzing this intermediate in a pharmaceutical matrix.

ParameterLC-ESI-QqQ ResultsNotes
Retention Time 2.45 ± 0.02 minEarly elution due to polar morpholine; requires low organic start.[1]
Linearity (

)
> 0.998Range: 1.0 - 1000 ng/mL.[1]
Precision (%RSD) < 3.5%Intra-day precision (n=6).
Matrix Effect -12% (Suppression)Morpholine is susceptible to phospholipid suppression; wash column well.[1]

Troubleshooting & Expert Tips

  • Peak Tailing: If you observe tailing, the morpholine nitrogen is interacting with residual silanols on the column.[1]

    • Solution: Increase buffer concentration (e.g., 10mM Ammonium Formate) or use a "High pH" stable column (e.g., Waters XBridge) at pH 9 to keep the amine neutral (though this suppresses ESI+ sensitivity, so trade-offs apply).[1]

  • Carryover: The "sticky" nature of the benzaldehyde moiety can cause carryover.[1]

    • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.[1]

  • Stability: Benzaldehydes oxidize to benzoic acids over time.[1]

    • Validation: Always prepare fresh standards or store in amber glass at -20°C. Monitor for the

      
       peak (oxidation product).[1]
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11669528, 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde.[1] Retrieved from [Link][1][4]

  • Reddy, K. S., et al. (2007). An efficient synthesis of Gefitinib.[5] (Contextual reference for the intermediate's role in synthesis).

  • University of Luxembourg. Mass Spectral Data for Morpholine Derivatives. Retrieved from [Link][1]

comparing reactivity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde with vanillin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its functionalized derivative, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (herein referred to as MMEB ).[1][2][3][4]

While Vanillin serves as the ubiquitous starting material, MMEB represents a "masked" pharmacophore intermediate, structurally analogous to the key precursor used in the synthesis of EGFR inhibitors like Gefitinib (which typically utilizes the propoxy homolog). This guide analyzes the shift in reactivity, solubility, and synthetic utility when transitioning from the phenolic parent to the tertiary amine-ether derivative.[3]

Executive Summary: The mechanistic Shift

The transformation from Vanillin to MMEB is not merely an alkylation; it is a fundamental inversion of acid-base properties and reactivity profiles.[2]

  • Vanillin: A weak acid (

    
    ).[2][4] In basic conditions, it forms a phenolate anion, which strongly donates electrons into the ring, deactivating the aldehyde towards nucleophilic attack.[3]
    
  • MMEB: A weak base (

    
     for the morpholine nitrogen).[4] The phenolic oxygen is "capped" as an ether, preventing phenolate formation. Consequently, the aldehyde remains electrophilic even in basic media, allowing for reactions (e.g., Knoevenagel condensations) that are sluggish with unprotected vanillin.[3][4]
    

Structural & Physicochemical Analysis

The following table contrasts the core properties determining how these molecules must be handled in the laboratory.

FeatureVanillinMMEB (Morpholino-ethoxy Analog)
Structure Phenolic AldehydeAmino-Ether Aldehyde
Acid/Base Nature Acidic (Phenolic -OH)Basic (Tertiary Amine)

7.40 (Phenol)~7.5 - 8.0 (Conjugate Acid of Morpholine)
Electronic Effect Strong EDG (

) in base; Deactivates aldehyde.[1][2][3][4]
Moderate EDG (Alkoxy); Aldehyde remains active.[2][4]
Solubility (Aq. Acid) Low / InsolubleHigh (Forms soluble ammonium salt)
Solubility (Aq.[2][4] Base) High (Forms phenolate salt)Low / Insoluble (Remains organic)
LogP (Lipophilicity) 1.19 (Moderate)~0.5 - 1.0 (pH dependent)
Visualizing the Functional Shift

The diagram below illustrates the structural relationship and the "inversion" of solubility logic.

Reactivity_Profile Vanillin Vanillin (Acidic Phenol) MMEB MMEB (Basic Ether) Vanillin->MMEB Williamson Ether Synthesis (+ 4-(2-chloroethyl)morpholine) Base Basic Media (pH > 9) Vanillin->Base Forms Phenolate (Soluble in Water) MMEB->Base Remains Organic (Active Aldehyde) Acid Acidic Media (pH < 4) MMEB->Acid Protonates Amine (Soluble in Water) Base->Vanillin Deactivated Aldehyde (Resonance)

Figure 1: The solubility and reactivity inversion between Vanillin and MMEB.[1][2][3][4]

Synthetic Reactivity Profile

A. The Protection Advantage (Aldehyde Reactivity)

In organic synthesis, particularly drug development, the aldehyde group is often the target for chain extension (e.g., forming chalcones, styrenes, or heterocycles).[3][4]

  • Vanillin Limitation: If you attempt a base-catalyzed condensation (like Knoevenagel) with Vanillin, the base first deprotonates the phenol.[3][4] The resulting phenolate anion (

    
    ) pushes electron density into the benzene ring and onto the carbonyl carbon (resonance effect).[3][4] This significantly reduces the electrophilicity  of the aldehyde, slowing down the reaction.
    
  • MMEB Advantage: The ethyl-morpholine linker acts as a permanent protecting group.[1][2][4] In basic conditions (e.g., using Piperidine or NaOH), the ether oxygen cannot form an anion.[3][4] The aldehyde retains its electrophilic character, allowing for rapid and high-yield condensations with nucleophiles like malononitrile or acetophenones.[3][4]

B. The "Scavenger" Tail

The morpholine ring is not chemically inert. It acts as an intramolecular base or a proton scavenger.[2][4] In acid-catalyzed reactions, the morpholine nitrogen will protonate first.[3][4] This can be advantageous if the reaction requires a phase-transfer catalyst or if the product needs to be sequestered into an aqueous acidic phase for purification.[2]

Experimental Protocols

Protocol 1: Synthesis of MMEB from Vanillin

Objective: Functionalize the phenolic oxygen via Williamson Ether Synthesis. This protocol mirrors the industrial synthesis of Gefitinib intermediates [1, 2].

Reagents:

  • Vanillin (1.0 eq)[2][3][4]

  • 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq)[1][2][3][4]

  • Potassium Carbonate (

    
    ) (2.5 eq)[2][3][4]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[2][4]

Workflow:

  • Dissolution: Dissolve Vanillin in DMF under

    
     atmosphere.
    
  • Activation: Add

    
    . Stir at RT for 30 mins.[2][4] Mechanistic Note: This generates the phenolate anion in situ.
    
  • Alkylation: Add 4-(2-chloroethyl)morpholine HCl.

  • Reflux: Heat to 80-100°C for 4-6 hours. Monitor by TLC (Vanillin spot should disappear).

  • Workup (Crucial Difference):

    • Pour mixture into ice water.

    • Extract: Extract with Ethyl Acetate.[2][4]

    • Wash: Wash organic layer with 10% NaOH .[2][4]

    • Why? The NaOH wash removes any unreacted Vanillin (which becomes water-soluble sodium vanillate).[1][2][3][4] The MMEB product (basic ether) remains in the organic layer.

  • Isolation: Dry over

    
     and concentrate.
    
Protocol 2: Comparative Purification (Acid/Base Extraction)

This protocol validates the identity of MMEB vs. Vanillin based on their solubility inversion.[4]

Purification_Logic Start Crude Mixture (Vanillin + MMEB) Step1 Dissolve in Ethyl Acetate Wash with 1M NaOH Start->Step1 LayerAq Aqueous Layer (Basic) Contains: Sodium Vanillate Step1->LayerAq Deprotonation LayerOrg Organic Layer Contains: MMEB Step1->LayerOrg Step2 Extract Organic Layer with 1M HCl LayerOrg->Step2 FinalAq Aqueous Layer (Acidic) Contains: MMEB-H+ Salt Step2->FinalAq Protonation FinalOrg Organic Layer Neutral Impurities Step2->FinalOrg

Figure 2: Purification logic separating Vanillin and MMEB based on pH switching.

Downstream Applications (Drug Development)

MMEB is a critical scaffold because the morpholine side chain improves the pharmacokinetics of the final drug molecule.

  • Solubility: The morpholine group allows the final drug to be formulated as a water-soluble hydrochloride salt (e.g., Gefitinib HCl).[2][4]

  • Bioavailability: The ether linkage is metabolically stable compared to esters, while the morpholine ring can improve blood-brain barrier penetration or reduce metabolic clearance.[2]

Case Study: Quinazoline Synthesis (Gefitinib Analog) In the synthesis of EGFR inhibitors, MMEB (or its propoxy analog) is nitrated and then reduced to form an aniline.[4]

  • Observation: If one were to attempt this sequence with Vanillin, the nitration would likely occur ortho to the phenol (due to strong activation), but the subsequent steps (cyclization) would be complicated by the free hydroxyl group.[3] MMEB directs nitration to the ortho-position (C6) via the methoxy/ethoxy directing effects without the complication of a labile proton [3, 4].[3]

References

  • AstraZeneca UK Ltd. (2004).[2][4] Process for the preparation of quinazoline derivatives. World Intellectual Property Organization.[2][4] WO2004024703A1.[2][4] Link

  • Maskrey, T. S., et al. (2018).[4][5] A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.[2][3][4] Link

  • PubChem. (n.d.).[2][4] 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Compound Summary. National Center for Biotechnology Information.[2][4] Link[2][3][4]

  • Chandregowda, V., et al. (2009).[4] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Synthetic Communications. Link[2][3][4]

Sources

Technical Assessment: FT-IR Characterization of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the FT-IR spectrum for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib).

Executive Summary & Compound Significance

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 6131-05-1 / 31438-76-3 derivative) is a functionalized aromatic aldehyde.[1][2] Structurally, it consists of a vanillin core O-alkylated with a morpholine-ethyl side chain.

  • Primary Application: Key building block for EGFR inhibitors (e.g., Gefitinib/Iressa).

  • Analytical Role: FT-IR is the primary rapid-screening tool to verify the O-alkylation efficiency (disappearance of phenolic -OH) and the integrity of the morpholine ring (ether C-O-C bands).

  • Critical Quality Attribute (CQA): The absence of the broad hydroxyl stretch (3200–3500 cm⁻¹) distinguishes the pure product from its precursor, Vanillin.

Experimental Protocol: FT-IR Acquisition

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes moisture interference, which is critical when analyzing hygroscopic morpholine derivatives.

Methodology: Diamond ATR vs. KBr Transmission
ParameterDiamond ATR (Recommended) KBr Pellet (Transmission)
Sample State Solid powder (Neat)1-2 mg sample in 200 mg KBr
Resolution 4 cm⁻¹2 cm⁻¹ or 4 cm⁻¹
Scans 32–64 scans16–32 scans
Advantage Rapid; no moisture uptake from KBr.Higher resolution; better for weak overtones.
Critical Step Apply high pressure to ensure contact.Ensure KBr is dry (oven at 110°C) to avoid false -OH signals.

Step-by-Step Workflow:

  • Background: Collect air background (clean crystal/empty holder).

  • Sample Prep:

    • ATR: Place ~10 mg of solid on the crystal. Clamp down until the pressure gauge is in the green zone.

    • KBr: Grind sample with dry KBr (1:100 ratio) in an agate mortar until a fine, uniform powder is formed. Press into a transparent disc at 10 tons.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Processing: Apply baseline correction. Do not apply smoothing unless noise >2%.

Spectral Analysis & Comparison Guide

This section compares the target molecule against its primary precursor, Vanillin (4-hydroxy-3-methoxybenzaldehyde) .[3] This comparison is the standard QC check for reaction completion.

Comparative Spectral Table
Functional GroupVibration Mode Precursor: Vanillin (cm⁻¹)Target Product (cm⁻¹)Diagnostic Shift / Note
Phenolic -OH O-H Stretch3200–3550 (Broad) ABSENT Primary QC Check. Disappearance confirms alkylation.
Aldehyde C=O[2][3][4][5][6][7] Stretch1665–16801685–1698 Shift to higher wavenumber due to loss of intermolecular H-bonding.
Aldehyde C-H Stretch (Fermi)~2720 & 28202720 & 2820 Characteristic doublet remains unchanged.
Morpholine Ether C-O-C Stretch (Ring)Absent1105–1115 (Strong) Secondary Identity Check. Characteristic of the morpholine ring.
Aromatic Ether Ar-O-C Stretch12601250–1270 Overlaps with methoxy, but intensity increases.
Aliphatic Chain C-H Stretch (sp³)Weak (Methoxy only)2850–2950 (Medium) Increased intensity due to ethyl linker and morpholine ring.
Aromatic Ring C=C Skeleton1580–16001585–1605 Typical aromatic quadrant stretches.
Detailed Band Assignment
A. The "Fingerprint" of Success (1000–1300 cm⁻¹)

The region from 1000 to 1300 cm⁻¹ is complex but definitive.

  • 1110 cm⁻¹ (Morpholine C-O-C): This is the strongest new band appearing in the spectrum. It arises from the symmetric stretching of the ether oxygen within the morpholine ring. If this peak is weak or split, it suggests ring opening or degradation.

  • 1260 cm⁻¹ (Aromatic Ether): The Ar-O-CH2- linkage (from the ethyl chain attachment) and the Ar-O-CH3 (methoxy group) both absorb here. In the target, this band is broader and more intense than in Vanillin.

B. The Carbonyl Region (1650–1750 cm⁻¹)
  • Vanillin: The C=O bond is weakened by hydrogen bonding with the adjacent -OH group, appearing lower (~1670 cm⁻¹).

  • Target Product: Alkylation removes the phenolic hydrogen. The C=O bond strengthens, shifting the peak "blue" (to higher energy) towards 1690 cm⁻¹ .

Synthesis QC Workflow (Visualization)

The following diagram illustrates the logical decision process for using FT-IR as a Quality Control tool during the synthesis of this intermediate.

QC_Workflow Start Crude Product Isolated IR_Scan Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->IR_Scan Check_OH Check 3200-3500 cm⁻¹ region (Broad Band?) IR_Scan->Check_OH Check_CO Check Carbonyl Shift (> 1685 cm⁻¹?) Check_OH->Check_CO No (Flat Baseline) Result_Fail_1 FAIL: Unreacted Vanillin (Incomplete Alkylation) Check_OH->Result_Fail_1 Yes (Band Present) Check_Morph Check 1110 cm⁻¹ (Strong Ether Band?) Check_CO->Check_Morph Yes Check_CO->Result_Fail_1 No (<1680) Result_Fail_2 FAIL: Ring Degradation (Morpholine Cleavage) Check_Morph->Result_Fail_2 No/Weak Result_Pass PASS: Target Confirmed Proceed to HPLC/NMR Check_Morph->Result_Pass Yes

Caption: Logical decision tree for validating 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde synthesis via FT-IR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzaldehyde, 4-hydroxy-3-methoxy- (Vanillin). NIST Chemistry WebBook, SRD 69.[8][9] Link

  • Sigma-Aldrich. Product Specification: 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (AldrichCPR).Link

  • Maskrey, T. S., et al. "A New Synthesis of Gefitinib."[10] Synlett, vol. 30, no.[10] 04, 2019, pp. 471-476. (Describes the use of isovanillin/vanillin derivatives in Gefitinib synthesis). Link

  • PubChem. Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 31438-76-3). National Library of Medicine. Link

  • ChemicalBook. FT-IR Spectra of Methoxybenzaldehyde Derivatives. (General reference for methoxy-substituted benzaldehyde shifts). Link

Sources

Technical Validation Guide: Elemental Analysis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2]

Executive Summary: The "Truth-Teller" of Purity

In pharmaceutical intermediate synthesis, High-Performance Liquid Chromatography (HPLC) is often the primary tool for purity assessment.[1] However, for complex heterocycles like 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (hereafter referred to as MMEB ), HPLC data can be deceptive.[1][2] It effectively separates organic impurities but is blind to inorganic salts, trapped solvents, and moisture—contaminants that significantly alter the stoichiometry of subsequent reactions.

This guide details the validation of MMEB purity using Elemental Analysis (CHN) . Unlike chromatographic methods, EA provides an absolute measurement of bulk purity, acting as a critical "truth-teller" that validates the integrity of the material before it enters high-value synthesis pipelines (e.g., Gefitinib production).

Compound Profile & Theoretical Baseline

Before initiating analysis, the theoretical composition must be established. MMEB contains a morpholine ring (basic nitrogen) and an aldehyde (reactive electrophile), making it susceptible to hydrate formation and oxidation.

  • IUPAC Name: 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 265.31 g/mol [1]

Theoretical Elemental Composition

To pass validation, experimental values must align with these theoretical percentages within the ACS-accepted tolerance.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1412.011168.15463.38%
Hydrogen (H) 191.00819.1527.22%
Nitrogen (N) 114.00714.0075.28%
Oxygen (O) 415.99963.99624.12%

Comparative Methodology: Why EA?

Researchers often rely solely on HPLC area%, assuming >99% area equates to >99% mass purity.[2] This is a dangerous assumption for MMEB due to the hygroscopic nature of the morpholine moiety.

FeatureHPLC (UV-Vis) 1H-NMR Elemental Analysis (CHN)
Primary Detection Chromophoric organic impuritiesOrganic structure & solventsBulk elemental mass ratios
Blind Spots Water, inorganic salts, non-UV active solventsInorganic salts, paramagnetic impuritiesSpecific structure (cannot distinguish isomers)
Precision High (for relative organic purity)Medium (Quantitative NMR requires internal std)High (Absolute purity validation)
Role in MMEB Routine batch monitoringStructural confirmationFinal release criteria (Solvent/Salt check)

Experimental Protocol: Validating MMEB

The "Morpholine Trap" (Pre-Analysis Handling)

Morpholine derivatives are notorious for two specific behaviors that skew EA results:

  • Hygroscopicity: The tertiary amine in the morpholine ring can hydrogen bond with atmospheric moisture.[2]

  • Carbon Dioxide Capture: Basic amines can reversibly capture atmospheric

    
     to form carbamates/carbonates, artificially inflating Carbon values.[2]
    

Protocol Step 1: Aggressive Drying

  • Method: Vacuum drying pistol or desiccator over

    
    .[1][2]
    
  • Conditions: 40°C at <10 mbar for minimum 6 hours.

  • Caution: Do not exceed 60°C; the aldehyde group is thermally sensitive and may polymerize or oxidize.

Protocol Step 2: Weighing

  • Environment: Weighing must be performed in a humidity-controlled environment (<40% RH).

  • Microbalance: Use a microbalance with 0.001 mg readability (e.g., Mettler Toledo XPR).[2]

  • Sample Size: 2.0 – 3.0 mg (encapsulated in tin boats).[1][2]

Combustion Parameters[1][2][3]
  • Furnace Temperature: 950°C - 1050°C (Flash combustion).[1][2]

  • Carrier Gas: Helium (High purity >99.999%).[1][2]

  • Oxygen Dosing: Excess oxygen injection (2-5 seconds) to ensure complete combustion of the aromatic ring.[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points in the synthesis and validation lifecycle of MMEB.

MMEB_ValidationSynthesisSynthesis(Alkylation Step)CrudeCrude MMEB(Contains Salts/Solvents)Synthesis->CrudePurificationPurification(Recrystallization)Crude->PurificationHPLCHPLC Analysis(Check Organic Purity)Purification->HPLCDryingVacuum Drying(CRITICAL STEP)EAElemental Analysis(CHN Combustion)Drying->EAHPLC->DryingIf >98% AreaDecisionData Evaluation(±0.4% Rule)EA->DecisionReleaseBatch Release(Valid Intermediate)Decision->ReleasePassReprocessReprocess/DryDecision->ReprocessFail

Figure 1: Critical path for MMEB purity validation. Note that EA is the final gatekeeper after HPLC confirmation.

Data Interpretation & Acceptance Criteria

The ±0.4% Rule

According to ACS (American Chemical Society) guidelines, the found values for C, H, and N must be within ±0.4% absolute deviation of the calculated theoretical values [1].

Scenario Analysis: Interpreting Failures

If your MMEB sample fails EA, the direction of the deviation reveals the contaminant.

Case A: The "Wet" Sample (Water Contamination)
  • Scenario: Sample contains 0.5 moles of trapped

    
    .[2]
    
  • Effective Formula:

    
    
    
  • New MW: 274.32 g/mol [1]

ElementTheoretical (Pure)Calculated (with 0.5

)
DeviationResult
C 63.38%61.28%-2.10% FAIL
H 7.22%7.35%+0.13%PASS
N 5.28%5.11%-0.17%PASS
  • Diagnosis: A massive drop in %C with a slight dip in %N is the classic signature of water or inorganic salt contamination. The impurity adds weight but no Carbon.[2]

Case B: The "DCM" Trap (Solvent Contamination)
  • Scenario: Sample contains 0.1 moles of Dichloromethane (

    
    ) from extraction.[2]
    
  • Diagnosis: %C will drop, but %Cl (if measured) would spike.[2] Since standard CHN does not detect Cl, you will see a dilution effect similar to water, but often with erratic combustion due to halogen interference.

Troubleshooting Decision Tree

Use this logic flow to diagnose EA failures for MMEB.

EA_TroubleshootingResultEA Result ReceivedCheckCCheck %CarbonResult->CheckCLowCLow %C(>0.4% below)CheckC->LowCLowHighCHigh %C(>0.4% above)CheckC->HighCHighPassCPass %CCheckC->PassCOKSolventDiagnosis:Trapped Solvent/WaterAction: TGA or Karl FischerLowC->SolventHigh H%?InorganicDiagnosis:Inorganic SaltsAction: Residue on IgnitionLowC->InorganicLow H% & N%?CombustionDiagnosis:Incomplete CombustionAction: Add V2O5 oxidantHighC->CombustionCarbide Formation?CheckNCheck %NitrogenPassC->CheckNCheckN->SolventLow %N

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References

  • American Chemical Society (ACS). (2022).[1][2] Author Guidelines for Data Reporting: Elemental Analysis. ACS Publications.[1][2][3] [Link]

  • Royal Society of Chemistry. (2021).[2] Elemental analysis: an important purity control but prone to manipulations.[1][2][4] Inorganic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2022).[1][2] Introduction to Combustion Analysis. [Link]

  • PubChem. (2024).[1][2] Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2] National Library of Medicine.[2] [Link]

comparative study of different synthetic routes to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1]

Executive Summary

This guide provides a technical analysis of the synthetic pathways for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3). This molecule is a critical pharmacophore, serving as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) analogous to Gefitinib, where the morpholine side chain confers improved aqueous solubility and pharmacokinetic properties.

We evaluate three primary methodologies:

  • Route A (Convergent): Direct alkylation of vanillin using 4-(2-chloroethyl)morpholine.

  • Route B (Linear/Stepwise): Alkylation with a dihaloethane followed by nucleophilic substitution with morpholine.

  • Route C (Green Engineering): Phase-Transfer Catalyzed (PTC) alkylation in aqueous media.

Recommendation: For laboratory-scale synthesis (<100g), Route A is preferred due to its brevity. For industrial scale-up, Route B is often favored to mitigate the toxicity hazards associated with handling large quantities of nitrogen mustard derivatives (4-(2-chloroethyl)morpholine) and to minimize dimerization impurities.

Part 1: Route Analysis & Experimental Protocols

Route A: Direct Alkylation (Convergent Synthesis)

This route represents the most direct approach, utilizing a Williamson ether synthesis between vanillin and the hydrochloride salt of 4-(2-chloroethyl)morpholine.

Mechanism: The phenolic hydroxyl of vanillin is deprotonated by a base (K₂CO₃) to form a phenoxide anion. This nucleophile attacks the carbon adjacent to the chlorine in 4-(2-chloroethyl)morpholine via an S_N2 mechanism. Note: The free base of the alkylating agent can cyclize to form a highly reactive aziridinium ion intermediate, which is the actual electrophile.

Experimental Protocol (Standardized)
  • Reagents: Vanillin (1.0 eq), 4-(2-chloroethyl)morpholine HCl (1.2 eq), K₂CO₃ (2.5 eq), DMF (5-10 volumes).

  • Procedure:

    • Charge a reaction vessel with Vanillin (15.2 g, 100 mmol) and DMF (100 mL).

    • Add K₂CO₃ (34.5 g, 250 mmol) and stir at room temperature for 30 minutes to ensure phenoxide formation.

    • Add 4-(2-chloroethyl)morpholine hydrochloride (22.3 g, 120 mmol) portion-wise.

    • Heat the mixture to 80–90°C for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.[1]

    • Work-up: Cool to RT and pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

  • Typical Yield: 75–85%[2]

  • Critical Control Point: The temperature must be controlled. Above 100°C, the morpholine reagent degrades/dimerizes rapidly.

Route B: Stepwise Alkylation (Linear Synthesis)

This route avoids the use of the nitrogen mustard salt by building the side chain in two steps. It is particularly useful if the specific morpholine-alkyl halide is unavailable or expensive.

Experimental Protocol

Step 1: Bromoethylation

  • Reagents: Vanillin (1.0 eq), 1-Bromo-2-chloroethane (3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Reflux Vanillin and K₂CO₃ in ACN.

    • Add excess 1-bromo-2-chloroethane dropwise (excess prevents bis-alkylation of vanillin).

    • Reflux for 12 hours. Work up to isolate 4-(2-chloroethoxy)-3-methoxybenzaldehyde .

    • Yield: 85–90%.

Step 2: Amination

  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (3.0 eq), KI (catalytic, 0.1 eq), Toluene or DMF.

  • Procedure:

    • Dissolve the chloro-intermediate in Toluene.

    • Add Morpholine and KI.

    • Reflux (110°C) for 8–12 hours. The morpholine acts as both nucleophile and base to scavenge HCl.

    • Cool, wash with water to remove morpholine salts, and concentrate.

  • Typical Overall Yield: 65–72%

Route C: Green Synthesis (Aqueous PTC)

To reduce Volatile Organic Compound (VOC) usage, this route employs water as the solvent with a Phase Transfer Catalyst (PTC).

  • Reagents: Vanillin, 4-(2-chloroethyl)morpholine HCl, NaOH (aq), TBAB (Tetrabutylammonium bromide).

  • Protocol:

    • Dissolve NaOH (2.5 eq) in Water. Add Vanillin.

    • Add TBAB (0.05 eq) and the morpholine salt.

    • Heat to reflux (100°C) for 10 hours.

    • Isolation: The product often precipitates as an oil or solid upon cooling. Filter or extract with a minimal amount of green solvent (e.g., 2-MeTHF).

  • Advantage: High E-factor efficiency (low waste).

Part 2: Comparative Analysis & Data

The following table summarizes the performance metrics of the three routes based on literature data and standard laboratory performance.

MetricRoute A (Direct)Route B (Stepwise)Route C (Green/PTC)
Overall Yield 75–85% 65–72%70–80%
Step Count 121
Atom Economy HighModerate (Loss of halides in 2 steps)High
Safety Profile Low (Mustard salt toxicity)Moderate (Alkyl halides are toxic but less acute)Moderate (Aqueous waste stream)
Cost Low (Commodity reagents)Medium (Higher solvent/energy load)Lowest (Water solvent)
Scalability Good (Careful heat management)Excellent (Stable intermediates)Good (Easy agitation)
Impurity Profile Dimerized morpholine, unreacted vanillinBis-vanillin ether, vinyl-morpholineHydrolysis products

Part 3: Visualization of Pathways

The following diagram illustrates the chemical flow for Routes A and B, highlighting the divergence in strategy.

SynthesisRoutescluster_legendLegendVanillinVanillin(Starting Material)ProcessARoute A: Direct AlkylationK2CO3, DMF, 90°CVanillin->ProcessAInterBIntermediate:4-(2-chloroethoxy)-3-methoxybenzaldehydeVanillin->InterB Step 1: Alkylation(Reflux ACN)ReagentA4-(2-chloroethyl)morpholineHCl SaltReagentA->ProcessATargetTARGET PRODUCT:3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehydeProcessA->Target 80% Yield(One-Pot)ReagentB11-Bromo-2-chloroethaneReagentB1->InterBInterB->Target Step 2: Amination(Toluene, KI)ReagentB2Morpholine(Nucleophilic Sub.)ReagentB2->TargetkeyBlue: Start | Green: Target | Yellow: Process

Figure 1: Strategic comparison of Convergent (Route A) vs. Linear (Route B) synthesis.

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

When validating these protocols, researchers must monitor specific impurities that can affect downstream biological assays (e.g., EGFR inhibition potency).

  • Impurity I (Vanillin Dimer): In Route B, if excess dihaloethane is not used, one molecule of dihaloethane can react with two molecules of vanillin, forming a "dumbbell" dimer.

    • Control: Use >3 equivalents of 1-bromo-2-chloroethane.

  • Impurity II (Vinyl Morpholine): In Route A, under strong basic conditions (NaOH) and high heat, 4-(2-chloroethyl)morpholine can undergo E2 elimination to form 4-vinylmorpholine, which is unreactive toward the phenol.

    • Control: Use milder bases like K₂CO₃ or Cs₂CO₃ and keep temp <90°C.

  • Regioselectivity: While Vanillin naturally directs alkylation to the phenolic oxygen (the aldehyde is meta-directing but does not interfere with O-alkylation), ensure the starting material is pure Vanillin (4-OH, 3-OMe) and not Isovanillin (3-OH, 4-OMe), which would yield the wrong regioisomer.

References

  • Gefitinib Synthesis & Intermediates

    • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[1][3][4]

    • Source: Molecules, 2007, 12(3), 673-678. (Note: Discusses analogous propyl chemistry).
    • URL:[Link][3]

  • Green Alkylation Protocols

    • Title: Microwave-assisted Methylation of Phenols with Tetramethylammonium Chloride in the Presence of K2CO3.[5]

    • Source: Tetrahedron, 2008, 64(51), 11618-11624.
    • URL:[Link]

  • Morpholine Alkylation Hazards & Handling

    • Title: 4-(2-Chloroethyl)
    • Source: Sigma-Aldrich.[6][7]

  • General Phenolic Alkylation Methodology

    • Title: Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts.[5]

    • Source: Acta Chim.[5] Slov. 2010, 57, 29–36.

    • URL:[Link]

analytical standard for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standard Guide: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

CAS Number: 6131-05-1 Synonyms: 4-(2-Morpholinoethoxy)-3-methoxybenzaldehyde; O-Ethyl-morpholine-vanillin analog.[1][2]

Executive Summary

This guide provides a technical analysis of the analytical standard for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde . While structurally homologous to the key propoxy intermediate used in Gefitinib (Iressa) synthesis, this ethoxy variant serves as a critical specific impurity marker, a Structure-Activity Relationship (SAR) building block, and a reference standard in tyrosine kinase inhibitor (TKI) development.[2][3]

This document compares purity grades (CRM vs. Research Grade) and detection methodologies (HPLC-UV vs. LC-MS/MS), providing a self-validating protocol for laboratory implementation.

Part 1: The Molecule & Analytical Context

To accurately analyze this compound, one must understand its chemical behavior.[2][3] It possesses three distinct functional moieties that dictate the analytical strategy:

  • Benzaldehyde Core: Susceptible to autoxidation (to benzoic acid) and UV-active (

    
     nm).[1][2][3]
    
  • Methoxy Group: Electron-donating, stabilizing the ring but influencing solubility.[1][2]

  • Morpholine-Ethoxy Tail: A basic tertiary amine (

    
    ).[1][2] This is the critical "troublemaker" in chromatography, causing peak tailing on silanol-rich columns if pH is not controlled.[2][3]
    
Structural Context & Degradation Pathway

The primary stability risk for this standard is the oxidation of the aldehyde to a carboxylic acid.[3] This degradation alters retention time and response factors, leading to quantification errors.[2][3]

degradation_pathway Start Target Analyte (Aldehyde) Oxidation Autoxidation (Air/Light Exposure) Start->Oxidation Product Degradant (Carboxylic Acid) Oxidation->Product + O2 Impact Analytical Impact: RT Shift & Response Factor Change Product->Impact

Figure 1: Autoxidation pathway. The aldehyde functionality is the stability-limiting factor, requiring storage under inert atmosphere (Argon/Nitrogen).[2][3]

Part 2: Comparative Analysis of Standards

In drug development, the choice of standard grade dictates data validity.[3] Below is an objective comparison between Certified Reference Materials (CRM) and Research Grade (Synthesized In-House) standards for this specific molecule.

Comparison 1: Material Grade & Suitability
FeatureCertified Reference Material (CRM) Research Grade / Working Standard Scientific Implication
Purity >99.5% (Mass Balance)>95% - 98% (Area %)CRMs account for water/solvent content; Research grades often over-estimate purity by ignoring non-UV impurities.[1][2]
Traceability NIST/SI TraceableInternal NMR/LC onlyCrucial: Use CRM for GMP release testing. Use Working Standard for early R&D screening.
Uncertainty Explicitly stated (e.g., ±0.5%)UnknownWithout uncertainty data, "Pass/Fail" decisions on impurity limits are statistically invalid.
Cost High ($500+ / 100mg)Low ($50 / 100mg)Recommendation: Use CRM to calibrate a large batch of In-House Working Standard.[1][2]
Comparison 2: Analytical Detection (UV vs. MS)
ParameterHPLC-UV (PDA) LC-MS/MS (ESI+) Recommendation
Sensitivity Limit of Quantitation (LOQ) ~ 0.1%LOQ ~ 0.001% (ppm level)Use UV for assay/purity. Use MS for genotoxic impurity screening.[1][2]
Selectivity Moderate (Co-elution risk)High (Mass filtration)The morpholine group protonates easily, giving massive signal in ESI+ mode (

).[1][2][3]
Linearity Excellent (

)
Limited dynamic rangeUV is preferred for quantifying the standard itself; MS for detecting it as an impurity.

Part 3: Experimental Protocols (Self-Validating)

This protocol is designed to be "self-validating" by including specific system suitability checks that flag failure immediately.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and Assay.[1][2][4][5]

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[1][2][3]
    
    • Why? End-capping reduces interaction with the basic morpholine nitrogen.[1][2]

  • Mobile Phase A: 10mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why? Low pH ensures the morpholine is fully protonated (ionized), preventing "on-off" mechanisms that cause peak tailing.[1][2]

  • Mobile Phase B: Acetonitrile (LC Grade).[1][2]

  • Gradient:

    • 0 min: 10% B[2][3]

    • 15 min: 90% B[1][2][3][6]

    • 20 min: 90% B[1][2][3]

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (primary) and 230 nm (secondary).[1][2]

  • Temperature: 30°C.

2. Standard Preparation Workflow:

standard_prep Step1 Weigh 10.0 mg Standard (±0.1 mg precision) Step2 Dissolve in 10 mL Diluent (50:50 ACN:Water) Step1->Step2 Step3 Sonicate 5 mins (Minimize heat) Step2->Step3 Check1 Visual Check: Clear Solution? Step3->Check1 Check1->Step2 No (Add Solvent) Step4 Filter (0.22 µm PVDF) Discard first 1 mL Check1->Step4 Yes Step5 Transfer to Amber Vial (Light Sensitive) Step4->Step5

Figure 2: Standard Preparation Workflow. Note the use of amber vials to prevent photo-oxidation of the benzaldehyde moiety.[1][2][3]

3. System Suitability (Self-Validation Criteria): Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][2] (If
    
    
    , the column silanols are interacting with the morpholine; lower the pH or use a fresh column).[3]
  • Precision: %RSD of 5 replicate injections must be

    
     (for Assay) or 
    
    
    
    (for Impurity).
  • Resolution: If analyzing in a mixture, resolution between the standard and its acid degradant (benzoic acid derivative) must be

    
    .[2][3]
    

Part 4: Handling & Stability

  • Storage: Store at

    
     under Argon or Nitrogen. The aldehyde is reactive.[1][2][3][7][8][9]
    
  • Hygroscopicity: The morpholine salt forms (e.g., HCl salt) are hygroscopic.[1][2][3] Equilibrate to room temperature in a desiccator before weighing to prevent water uptake errors.

  • Safety: Irritant.[1][2][10] The morpholine moiety suggests potential biological activity; handle with standard PPE (gloves, goggles, fume hood).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde (Structural Analog Reference).[1][2] Retrieved January 29, 2026, from [Link][2][3][11]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2] Retrieved January 29, 2026, from [Link][2][3]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the HPLC method described). Retrieved from [Link]

Sources

13C NMR spectral assignment for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the


C NMR spectral assignment for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib).[1]

Instead of a generic listing, this guide compares Solvent Systems (CDCl


 vs. DMSO-

)
and Assignment Methodologies (1D vs. 2D NMR) to resolve common ambiguities in the aliphatic region (50–70 ppm).

Part 1: Structural Logic & Numbering System

To ensure accurate assignment, we first define the atom numbering. This molecule combines an electron-rich aromatic core (vanillin scaffold) with a polar morpholine side chain.[1]

Structural Diagram (Graphviz)[1]

G C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO Aldehyde C3 C3 C2->C3 C4 C4 C3->C4 OMe OMe C3->OMe Methoxy C5 C5 C4->C5 O_Link O C4->O_Link C6 C6 C5->C6 C6->C1 C_Eth1 O_Link->C_Eth1 C_Eth2 C_Eth1->C_Eth2 N_Morph N C_Eth2->N_Morph C_Morph1 Cm1 N_Morph->C_Morph1 O_Morph O C_Morph1->O_Morph C_Morph2 Cm2 C_Morph2->N_Morph O_Morph->C_Morph2

Figure 1: Connectivity map for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1] Note the distinction between the Linker carbons (Cα, Cβ) and the Morpholine ring carbons (Cm).

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent critically impacts the chemical shift (


) and resolution of the morpholine ring carbons.[1]
Comparison: CDCl

vs. DMSO-

[1]
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Solubility Moderate.[1] The morpholine tail aids solubility, but aggregation can occur at high concentrations (>50mg/mL).[1]Excellent. High polarity disrupts aggregation, ideal for concentrated

C scans.[1]
DMSO-

for routine purity checks.
Chemical Shift Stability Shifts are concentration-dependent due to H-bonding at the Morpholine Nitrogen.[1]Stable. DMSO locks the H-bonding sites, providing reproducible

values.[1]
DMSO-

for QC standards.
Water Peak Interference Low (1.56 ppm in

H).[1] Does not interfere with

C.
High (3.33 ppm in

H).[1] Can obscure side-chain protons in HSQC, indirectly complicating

C assignment.
CDCl

if 2D HSQC is required.
Carbonyl Shift (

)
~190.9 ppm~191.6 ppm (Deshielded due to solvent polarity).[1]Account for +0.7 ppm shift in DMSO.

Part 3: Detailed Spectral Assignment

The following data represents the consensus assignment based on substituent additivity rules and HSQC correlations.


C NMR Data Table (100 MHz)
Carbon PositionLabel (Fig 1)

(ppm) [CDCl

]

(ppm) [DMSO-

]
Signal TypeAssignment Logic (Causality)
Aldehyde CHO 190.9 191.6 CHCharacteristic deshielded carbonyl region.[1]
Aromatic C4 C4154.2153.8CqIpso-substitution (O-Alkyl) + Para to CHO.[1]
Aromatic C3 C3149.9149.5CqIpso-substitution (O-Me).[1] Slightly shielded vs C4 due to steric crowding.
Aromatic C1 C1130.1129.8CqIpso to Carbonyl.[1]
Aromatic C6 C6126.6126.2CHOrtho to Carbonyl; deshielded by anisotropy of C=O.[1]
Aromatic C5 C5112.3111.9CHOrtho to electron-donating alkoxy group (Shielded).[1]
Aromatic C2 C2109.2109.5CHOrtho to electron-donating methoxy group (Shielded).[1]
Linker Cα C_Eth167.266.8CH

O-CH

.[1] Deshielded by direct oxygen attachment.[1]
Morpholine O-CH

Cm (O)66.966.2CH

Critical Overlap: Often overlaps with Linker Cα.[1] Distinguishable by intensity (2C vs 1C).[1]
Linker Cβ C_Eth257.457.0CH

N-CH

.[1] Shielded relative to O-CH

.[1]
Methoxy OMe56.155.8CH

Standard aromatic methoxy position.[1]
Morpholine N-CH

Cm (N)54.053.6CH

N-CH

(Ring).[1] Distinct from Linker Cβ due to ring constraints.[1]
Resolving the "Aliphatic Cluster" (53–68 ppm)

The most common error in assigning this molecule is confusing the Linker Cβ with the Morpholine N-CH


 .[1]
  • The Rule: The acyclic linker carbon (C_Eth2) is generally more deshielded (~57 ppm) than the cyclic morpholine carbons (~54 ppm) due to greater conformational freedom and lack of ring strain.[1]

  • Validation: Integration of the corresponding proton signals in

    
    H NMR will confirm this: The Morpholine N-CH
    
    
    
    protons (4H) appear as a broad triplet/multiplet, while the Linker Cβ protons (2H) are a distinct triplet.

Part 4: Experimental Protocol

To replicate these results for regulatory filing or quality control, follow this self-validating protocol.

1. Sample Preparation
  • Mass: Weigh 20–30 mg of the benzaldehyde derivative.[1]

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.8% D).[1]
    
    • Why DMSO? It prevents the aggregation of the morpholine tail, ensuring sharp peaks.

  • Additives: Do not add TMS (Tetramethylsilane) if using modern spectrometers; calibrate to the DMSO septet center (39.52 ppm).[1]

2. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: The quaternary carbons (C1, C3, C4, CHO) have long T1 relaxation times. A short D1 will suppress their intensity.[1]

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: The molecular weight (265.3 g/mol ) and dispersion require high signal-to-noise to distinguish the aliphatic cluster.[1]

  • Spectral Width: 0 – 220 ppm.[1]

3. Processing Workflow
  • Exponential Multiplication (LB): Apply 1.0 – 3.0 Hz line broadening to reduce noise.[1]

  • Phasing: Manually phase the Carbonyl peak (191 ppm) first, then the aliphatic region.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to flatten the baseline around the aromatic region.[1]

Part 5: References

  • PubChem. (2025).[1] Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Doc Brown's Chemistry. (2024).[1] Interpretation of the C-13 NMR spectrum of Benzaldehyde. Available at: [Link][1]

Sources

Safety Operating Guide

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal Protocols for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (commonly known as the Gefitinib Intermediate).[1][2][3] As a nitrogen-containing aromatic aldehyde, this compound presents specific reactivity risks—primarily skin/eye irritation and potential aquatic toxicity—that dictate its waste stream classification.[1]

Crucial Safety Directive: This compound contains a basic morpholine moiety and a reactive aldehyde group.[1][3] Strict segregation from strong oxidizers and strong acids is required to prevent uncontrolled exothermic reactions or the formation of toxic byproducts during storage prior to disposal.[3]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 67465-66-1Use for waste manifesting and labeling.[1][2][3]
Physical State Solid (Pale yellow powder)Dust generation is the primary exposure vector.[2][3]
Functional Groups Aryl Aldehyde, Morpholine EtherAldehyde: Autoxidation risk.[2][3] Morpholine: Basic; incompatible with acids.[1][3]
Acidity (pKa) ~7.5 (Morpholine nitrogen)Acts as a weak base; segregate from acidic waste streams.[1][2][3]
Hazard Class Irritant (Skin/Eye/Respiratory)Requires permeation-resistant PPE.[1][2][3]

Risk Assessment & Pre-Disposal Stabilization

Before disposal, the chemical must be stabilized to prevent environmental release or worker exposure.

The "Why" Behind the Protocol
  • Morpholine Toxicity: Morpholine derivatives can cause significant corneal injury and respiratory tract irritation.[1][3] The disposal method must ensure zero aerosolization.[1][3]

  • Aquatic Hazard: Benzene derivatives with ether linkages often exhibit chronic aquatic toxicity.[1][3] Drain disposal is strictly prohibited.

  • Chemical Incompatibility:

    • vs. Oxidizers: The aldehyde group is susceptible to oxidation to benzoic acid derivatives.[1][3] Mixing with strong oxidizers (e.g., nitric acid, permanganates) in a waste container can cause pressure buildup and rupture.[1]

    • vs. Acids: The morpholine nitrogen will protonate exothermically upon contact with strong acids.[1][3]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hand Nitrile Gloves (Min.[1][2][3][4] 0.11 mm)Standard latex is insufficient for morpholine derivatives.[2][3] Double-gloving recommended.
Eye Chemical Splash GogglesSafety glasses are inadequate due to the risk of severe corneal irritation from dust.[2][3]
Respiratory N95 or P100 RespiratorRequired during weighing or transfer to waste drums to prevent inhalation of particulates.[2][3]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Do not mix this compound with "General Trash" or "Halogenated Solvents."[1][3] It must be directed to the Non-Halogenated Organic Solid stream.

  • Step 1: Verify the waste is solid.[1][3] If dissolved in solvent, the solvent dictates the stream (usually High BTU Liquid Waste).[1]

  • Step 2: Check pH compatibility.[1][3] Ensure the receiving container does not contain acidic waste (pH < 4).[1]

  • Step 3: Segregate from oxidizers.[1][3] Ensure the container is free of nitrates, peroxides, or perchlorates.

Phase 2: Packaging & Labeling[1]
  • Primary Container: Double-bag the solid in 6-mil polyethylene bags or place it in a wide-mouth HDPE jar. Screw the lid tight to prevent moisture ingress (which can cause caking and hydrolysis).[1]

  • Secondary Containment: Place the sealed primary container into the lab's "Solid Organic Waste" drum (typically a fiber or steel drum with a locking ring).[1]

  • Labeling:

    • Constituents: Write "3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1][3]

Phase 3: Final Destruction (Incineration)

The only validated destruction method for this compound is High-Temperature Incineration .[1]

  • Mechanism: The nitrogen in the morpholine ring requires temperatures >1000°C to minimize NOx formation, while the aromatic ring requires sufficient residence time for complete oxidation to CO2.

  • Facility Requirement: Must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Visual Disposal Decision Tree

This diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination.

DisposalFlow Start Waste Generation: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidPath Solid (Powder/Residue) StateCheck->SolidPath Pure/Wipes SolventCheck Does solvent contain Halogens? (DCM, Chloroform?) LiquidPath->SolventCheck ContamCheck Is it mixed with Oxidizers or Strong Acids? SolidPath->ContamCheck StreamA Stream A: Halogenated Organic Liquid SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Liquid SolventCheck->StreamB No Destruction Final Fate: High-Temp Incineration StreamA->Destruction StreamB->Destruction Segregate CRITICAL: Segregate Immediately. Do NOT mix. ContamCheck->Segregate Yes StreamC Stream C: Non-Halogenated Organic Solid ContamCheck->StreamC No Segregate->Destruction Via Lab Pack StreamC->Destruction

Figure 1: Decision logic for segregating morpholine-benzaldehyde derivatives. Green paths indicate the standard protocol for pure material.

Emergency Procedures (Spill Response)

In the event of a powder spill outside of a containment hood:

  • Evacuate: Clear the immediate area of personnel to prevent inhalation of dust.[1][3]

  • PPE Up: Don nitrile gloves, goggles, and an N95 respirator.

  • Contain: Gently cover the spill with paper towels dampened with water (to prevent dust dispersal).[1][3]

  • Clean: Scoop up the damp material.[1][3]

  • Decontaminate: Wipe the surface with a dilute mild detergent.[1][3] Avoid bleach (hypochlorite), as it can react with the morpholine amine to form chloramines (toxic gas).[1]

  • Dispose: Place all cleanup materials into the Solid Organic Waste drum.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123626, 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Codes and Classification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Morpholine derivatives hazards. Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 67479-62-7).[1] This compound is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib).

Its structure combines a reactive benzaldehyde moiety with a basic morpholine tail. This duality creates a specific hazard profile: the aldehyde presents sensitization and volatility risks, while the morpholine ether adds basicity and potential corrosivity to mucous membranes.

Part 1: Executive Safety Assessment

Hazard Classification (Derived from Structure & Analogs):

  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 2A/1), Specific Target Organ Toxicity - Respiratory (Category 3).[1]

  • Hidden Risk: The morpholine side chain increases lipophilicity and basicity, potentially enhancing skin absorption and tissue interaction compared to simple benzaldehydes.

  • Physical State: Off-white to yellow powder/solid.[1]

  • Reactivity: Sensitive to oxidation (air) and strong bases.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Effectiveness" principle, prioritizing protection against both fine dust particulates and organic solution breakthrough.

Scenario A: Handling Solid / Powder (Weighing & Transfer)
PPE ComponentSpecificationScientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)Prevents inhalation of fine particulates.[1] Morpholine derivatives are potent respiratory tract irritants; dust control is critical.
Hand Protection Nitrile Gloves (Min 5 mil) Nitrile provides excellent resistance to dry organic solids. Latex is not recommended due to poor chemical resistance against potential solvent residues.
Eye Protection Chemical Safety Goggles Crucial:[3] Safety glasses are insufficient. Fine dust can bypass side shields. Impact-resistant goggles seal the eyes from irritant dust entry.[1]
Body Lab Coat (High-Neck) Standard cotton/poly blend.[1] Ensure the neck is covered to prevent dust settling on the collar bone/skin interface.
Scenario B: Handling Solutions (Synthesis & Extraction)

Solvents typically used: Dichloromethane (DCM), Methanol, Ethyl Acetate.[1]

PPE ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Face Velocity >100 fpm) Do not rely on masks for solvent vapors.[1] All solution work must occur within a certified hood.
Hand Protection Double Gloving (Laminate/Nitrile) Inner: Silver Shield/Laminate (Chemical Barrier). Outer: Nitrile (Dexterity). Why: Aldehydes and chlorinated solvents (DCM) permeate standard nitrile in <15 mins.
Eye Protection Face Shield + Goggles If handling >100mL or heating. The "Splash Hazard" increases significantly. The morpholine moiety can cause severe corneal damage if splashed.

Part 3: Operational Protocols & Engineering Controls

Weighing & Static Control

Organic solids with ether linkages often generate significant static electricity, causing "fly-away" powder that contaminates the user.[1]

  • Protocol: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before dispensing.

  • Containment: If a balance enclosure is unavailable, weigh inside a fume hood using a draft shield. Do not weigh on an open bench.

Dissolution & Reaction Setup
  • Solvent Addition: Always add solvent to the solid slowly. Adding solid to a stirring solvent can generate a dust cloud that escapes the vessel.

  • Inert Atmosphere: This aldehyde is susceptible to oxidation. Flush headspace with Nitrogen or Argon to prevent the formation of benzoic acid derivatives, which can alter the reaction stoichiometry.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling CAS 67479-62-7 State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Identify Solvent Liquid->SolventType Hood Work in Fume Hood DustRisk->Hood Yes (Preferred) Respirator Wear N95/P100 + Goggles DustRisk->Respirator No Hood Available Aggressive Aggressive (DCM, THF) SolventType->Aggressive Standard Standard (MeOH, Water) SolventType->Standard Glove1 PPE: Laminate Liner + Nitrile Outer Aggressive->Glove1 Glove2 PPE: Double Nitrile (Change <30m) Standard->Glove2

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent environment.[1]

Part 4: Emergency Response & Disposal[2]

Spill Cleanup Workflow

Do not wipe dry powder with a dry paper towel; this generates static and aerosolizes the chemical.

  • Isolate: Evacuate the immediate area (radius 3m).

  • PPE Up: Don Goggles, Double Nitrile Gloves, and N95.

  • Wet Method: Cover the powder spill with a paper towel soaked in Ethanol or Isopropanol (not water, as solubility is lower).

  • Wipe: Wipe inward from the periphery to the center.

  • Clean: Wash the surface with soap and water (alkaline detergent is effective for removing the morpholine residue).

Disposal Strategy
  • Waste Stream: Organic Solvent Waste (Non-Halogenated) unless dissolved in DCM.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or reactive metals. The aldehyde group can undergo exothermic oxidation.

  • Labeling: Clearly label as "Aldehyde Hazard" and "Irritant."

Visualization: Exposure Response

Exposure_Response Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 mins (Lift Eyelids) Eye->ActionEye ActionSkin Soap & Water Wash (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air + Oxygen (If labored breathing) Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response protocol for accidental exposure.

References

  • PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde Safety Data. National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.